Moxifloxacin hydrochloride monohydrate
Description
Properties
IUPAC Name |
7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O4.ClH.H2O/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24;;/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28);1H;1H2/t11-,16+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZIMSDWAIZNDD-WJMOHVQJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClFN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049063 | |
| Record name | Moxifloxacin hydrochloride monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192927-63-2 | |
| Record name | Moxifloxacin hydrochloride monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192927632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Moxifloxacin hydrochloride monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Moxifloxacin Hydrochloride Monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MOXIFLOXACIN HYDROCHLORIDE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8956S8609 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of Moxifloxacin Hydrochloride Monohydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Moxifloxacin, a fourth-generation fluoroquinolone antibiotic, exerts its potent bactericidal activity through the targeted inhibition of essential bacterial enzymes, DNA gyrase (a type II topoisomerase) and topoisomerase IV. This targeted disruption of DNA replication and repair processes ultimately leads to bacterial cell death. This technical guide provides a comprehensive overview of the molecular mechanism of action of moxifloxacin hydrochloride monohydrate, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and experimental workflows.
Introduction
Moxifloxacin is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its efficacy stems from its ability to interfere with the critical processes of bacterial DNA synthesis.[3][4] Unlike earlier generations of fluoroquinolones, moxifloxacin exhibits a balanced and potent inhibitory activity against both of its primary targets, DNA gyrase and topoisomerase IV, which contributes to its broad spectrum and reduced potential for the development of resistance.[5][6] This document will delve into the specific molecular interactions and the resulting cellular consequences of moxifloxacin's action.
The Dual-Target Mechanism of Action
The bactericidal effect of moxifloxacin is a direct consequence of its interaction with two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[4][7] These enzymes are crucial for maintaining the proper topology of bacterial DNA during replication, transcription, and repair.[8]
-
DNA Gyrase (Topoisomerase II): This enzyme is primarily responsible for introducing negative supercoils into the bacterial DNA, a process vital for the initiation of DNA replication and for relieving the torsional stress that arises during the unwinding of the DNA helix.[9] In many Gram-negative bacteria, DNA gyrase is the primary target of moxifloxacin.[6]
-
Topoisomerase IV: This enzyme plays a key role in the decatenation, or unlinking, of newly replicated daughter chromosomes.[9] This separation is a critical step for the segregation of the chromosomes into the daughter cells during cell division. In many Gram-positive bacteria, topoisomerase IV is the primary target.[10]
Moxifloxacin binds to the complex formed between these enzymes and the bacterial DNA. This binding stabilizes a transient state where the DNA is cleaved, forming a "cleavage complex."[8] By stabilizing this complex, moxifloxacin prevents the re-ligation of the broken DNA strands. The accumulation of these double-strand breaks triggers a cascade of events, including the arrest of DNA replication and transcription, ultimately leading to bacterial cell death.[4][8]
Signaling Pathway of Moxifloxacin Action
Caption: Molecular mechanism of moxifloxacin action.
Quantitative Analysis of Enzyme Inhibition and Bactericidal Activity
The potency of moxifloxacin against its target enzymes and its overall bactericidal efficacy can be quantified through various in vitro assays. The following tables summarize key quantitative data.
Inhibitory Concentration (IC50) against Target Enzymes
The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The lower the IC50 value, the more potent the inhibitor.
| Target Enzyme | Organism | Moxifloxacin IC50 (µM) | Ciprofloxacin IC50 (µM) | Reference |
| DNA Gyrase | Escherichia coli | 0.5 - 1.0 | 2.5 - 5.0 | [1][10] |
| Topoisomerase IV | Escherichia coli | 1.0 - 2.0 | >10 | [1] |
| DNA Gyrase | Staphylococcus aureus | 2.5 | 10.0 | [10] |
| Topoisomerase IV | Staphylococcus aureus | 1.0 | 3.0 | [3][10] |
Minimum Inhibitory Concentration (MIC) against Common Pathogens
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Bacterial Species | Moxifloxacin MIC (µg/mL) | Reference |
| Streptococcus pneumoniae | 0.12 - 0.25 | [2][11] |
| Haemophilus influenzae | 0.03 | [2] |
| Moraxella catarrhalis | 0.06 | [2] |
| Staphylococcus aureus (methicillin-susceptible) | 0.06 - 0.12 | [12] |
| Staphylococcus aureus (methicillin-resistant) | 0.5 - 4.0 | [12] |
| Escherichia coli | 0.06 - 0.25 | [13] |
| Klebsiella pneumoniae | 0.12 - 0.5 | [6] |
| Pseudomonas aeruginosa | 1.0 - 8.0 | [4] |
| Bacteroides fragilis | 0.25 - 1.0 | [11] |
| Chlamydia pneumoniae | 0.06 | [11] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of moxifloxacin.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing relaxed pBR322 plasmid DNA, DNA gyrase enzyme, and the appropriate assay buffer (containing ATP and MgCl2).
-
Inhibitor Addition: Add varying concentrations of moxifloxacin (or other test compounds) to the reaction mixtures. A control reaction without any inhibitor should be included.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes) to allow the supercoiling reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a loading dye.
-
Agarose Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled, relaxed, and nicked) by electrophoresis on an agarose gel.
-
Visualization and Quantification: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The intensity of the supercoiled DNA band is quantified to determine the extent of inhibition at each moxifloxacin concentration.
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the moxifloxacin concentration and determine the IC50 value from the resulting dose-response curve.
Topoisomerase IV Decatenation Assay
This assay assesses the ability of a compound to inhibit the decatenation of catenated kinetoplast DNA (kDNA) by topoisomerase IV.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing kDNA, topoisomerase IV enzyme, and the appropriate assay buffer (with ATP and MgCl2).
-
Inhibitor Incubation: Add a range of concentrations of moxifloxacin to the reaction tubes. Include a no-inhibitor control.
-
Enzymatic Reaction: Incubate the mixtures at 37°C for a specified time (e.g., 30 minutes) to allow for the decatenation of kDNA into minicircles.
-
Termination and Electrophoresis: Stop the reaction and separate the catenated kDNA from the decatenated minicircles using agarose gel electrophoresis.
-
Analysis: Visualize the DNA bands on the gel. The disappearance of the high-molecular-weight kDNA and the appearance of low-molecular-weight minicircles indicate enzyme activity. The inhibition is measured by the reduction in the formation of minicircles.
-
IC50 Calculation: Calculate the IC50 value as described for the DNA gyrase assay.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.
Protocol:
-
Antibiotic Preparation: Prepare a serial two-fold dilution of moxifloxacin in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., to a concentration of 5 x 10^5 CFU/mL).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of moxifloxacin in which there is no visible growth (turbidity) of the bacteria.
Experimental Workflows
Caption: Key experimental workflows.
Conclusion
This compound's potent bactericidal activity is a result of its well-defined, dual-targeting mechanism against bacterial DNA gyrase and topoisomerase IV. This targeted inhibition of essential DNA replication and repair processes provides a robust foundation for its clinical efficacy against a broad spectrum of bacterial pathogens. The quantitative data and experimental protocols presented in this guide offer a comprehensive technical resource for researchers and drug development professionals working to understand and leverage the properties of this important antibiotic.
References
- 1. The effect of moxifloxacin on its target topoisomerases from Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benchmarking the In Vitro Activities of Moxifloxacin and Comparator Agents against Recent Respiratory Isolates from 377 Medical Centers throughout the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Tentative minimum inhibitory concentration and zone diameter breakpoints for moxifloxacin using BSAC criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Minimum Inhibitory Concentration of Moxifloxacin Hydrochloride by Cup Plate Method Using Staphylococcus aureus and Escherichia coli | Scholars Middle East Publishers [saudijournals.com]
- 8. academic.oup.com [academic.oup.com]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Minimal inhibitory concentrations and time-kill determination of moxifloxacin against aerobic and anaerobic isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. saudijournals.com [saudijournals.com]
An In-Depth Technical Guide to the Degradation Pathways of Moxifloxacin Hydrochloride Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways of moxifloxacin hydrochloride monohydrate, a fourth-generation fluoroquinolone antibiotic. Understanding the stability of moxifloxacin is critical for the development of robust pharmaceutical formulations and for ensuring the safety and efficacy of the final drug product. This document details the degradation products formed under various stress conditions, presents quantitative data on the extent of degradation, and outlines the experimental protocols used to conduct these stability studies, in accordance with ICH guidelines.
Introduction to Moxifloxacin Stability
Moxifloxacin, like other fluoroquinolones, is susceptible to degradation under various environmental conditions, including exposure to light, heat, humidity, and extreme pH. Forced degradation studies are essential to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods. The intrinsic stability of the moxifloxacin molecule is influenced by its functional groups, which can undergo hydrolysis, oxidation, and photolysis.
Degradation Pathways and Products
Moxifloxacin degrades through several pathways, primarily hydrolysis, oxidation, and photolysis. Each pathway leads to the formation of specific degradation products.
Hydrolytic Degradation (Acidic and Alkaline Conditions)
Moxifloxacin is susceptible to hydrolysis under both acidic and alkaline conditions. The degradation is more pronounced at elevated temperatures.
-
Acidic Hydrolysis: In acidic media, a primary degradation pathway involves the decarboxylation of the quinolone core.[1] Studies have shown significant decomposition in the presence of strong acids like HCl, especially with heating.[1]
-
Alkaline Hydrolysis: Alkaline conditions also promote the degradation of moxifloxacin.
Identified Hydrolytic Degradation Products:
While specific structures of all hydrolytic degradants are not fully elucidated in all studies, decarboxylation products are commonly reported.[1]
Oxidative Degradation
Oxidative stress, typically induced by agents like hydrogen peroxide, leads to the formation of several degradation products. The reaction kinetics often follow a second-order reaction.
Identified Oxidative Degradation Products:
-
Hydroxyl derivatives of moxifloxacin.
-
Oxidation product analogs with molecular ions of 418.4 m/z and 416.4 m/z.
Photodegradation
Moxifloxacin is known to be photosensitive, and photodegradation is a significant pathway. The rate and products of photodegradation are highly dependent on the pH of the solution and the wavelength of the light source.[2] The degradation follows first-order kinetics and is catalyzed by both acidic and basic conditions.[2] The molecule is most stable around pH 7-8.[2]
Identified Photodegradation Products:
-
7-[3-(3-aminopropyl)-1H-pyrrol-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
-
Products resulting from the cleavage of the diazabicyclononane side chain.[2]
-
Decarboxylated products.
Quantitative Data on Moxifloxacin Degradation
The following tables summarize the quantitative data from forced degradation studies on moxifloxacin under various stress conditions. The extent of degradation is typically targeted to be between 5-20% to ensure the formation of detectable degradation products without complete degradation of the active pharmaceutical ingredient (API).[3][4]
Table 1: Summary of Moxifloxacin Degradation under Forced Stress Conditions
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Reference |
| Acid Hydrolysis | 1N HCl | 8 hours | 80°C | Not Specified | [5][6] |
| 1.3 M HCl | 72 hours | 90°C | Significant | [1] | |
| Alkaline Hydrolysis | 1N NaOH | 8 hours | 80°C | Not Specified | [5][6] |
| pH 10.2 | 60 minutes | Not Specified | ~50% | [7] | |
| Oxidative | 30% H₂O₂ | 24 hours | Room Temp | Not Specified | [8] |
| UV/H₂O₂ | Not Specified | Not Specified | 62.9% | [9] | |
| Thermal | Dry Heat | 48 hours | 105°C | Not Specified | [8] |
| Dry Heat | Not Specified | 60°C | Not Specified | [6] | |
| Photolytic | UV Light (254 nm) | 2 hours | Not Specified | ~25% (at pH 4.5) | [7] |
| UV Light | Not Specified | Not Specified | Negligible | [5][6][10] | |
| Visible Light | Not Specified | Not Specified | Not Specified | [2] |
Experimental Protocols for Forced Degradation Studies
The following are detailed methodologies for key experiments cited in the literature for the forced degradation of moxifloxacin.
General Sample Preparation
-
Standard Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol, water, or diluent) to a known concentration (e.g., 1 mg/mL or as required for the analytical method).[1][8]
-
Test Solution for Tablets: Weigh and finely powder a specific number of tablets. Transfer an amount of powder equivalent to a target concentration of moxifloxacin into a volumetric flask. Add a portion of the diluent, sonicate to dissolve, and then dilute to volume. Filter the solution before analysis.[8]
Stress Degradation Protocols
-
Acid Hydrolysis:
-
To a solution of moxifloxacin, add an equal volume of a strong acid (e.g., 1N HCl).[5][6]
-
Reflux the solution at a specified temperature (e.g., 80°C) for a defined period (e.g., 8 hours).[5][6]
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate base (e.g., 1N NaOH).
-
Dilute to the final concentration with the diluent and analyze.
-
-
Alkaline Hydrolysis:
-
To a solution of moxifloxacin, add an equal volume of a strong base (e.g., 1N NaOH).[5][6]
-
Reflux the solution at a specified temperature (e.g., 80°C) for a defined period (e.g., 8 hours).[5][6]
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate acid (e.g., 1N HCl).
-
Dilute to the final concentration with the diluent and analyze.
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Place the solid drug substance or drug product in a petri dish.
-
Expose to dry heat in an oven at a specified temperature (e.g., 105°C) for a defined period (e.g., 48 hours).[8]
-
Alternatively, for solutions, heat at a specified temperature (e.g., 60°C).[6]
-
After the exposure period, allow the sample to cool to room temperature.
-
Prepare a solution of the stressed solid sample of a known concentration and analyze.
-
-
Photolytic Degradation:
-
Expose a solution of moxifloxacin in a transparent container to a light source.
-
The light source can be a UV lamp (e.g., 254 nm) or a combination of UV and visible light as per ICH Q1B guidelines (minimum of 1.2 million lux hours and 200 watt-hours/m²).[4][7][11]
-
Simultaneously, keep a control sample in the dark to exclude the effect of temperature.
-
After the exposure period, dilute the sample to the final concentration and analyze.
-
Analytical Methodologies
A stability-indicating analytical method is crucial to separate and quantify the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques used.
Table 2: Typical Chromatographic Conditions for Moxifloxacin Stability Studies
| Parameter | HPLC Method 1 | UPLC Method 1 | UPLC-MS/MS Method |
| Column | Agilent C18 (150 x 4.6 mm, 5 µm) | Waters HSS, C-18 (100 x 2.1 mm, 1.8 µm) | Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase | 0.01 M KH₂PO₄ buffer: Methanol (70:30) | KH₂PO₄ (pH 1.8): Methanol: Acetonitrile (60:20:20) | A: 0.1% Formic acid in water B: 0.1% Formic acid in acetonitrile (Gradient) |
| Flow Rate | 1.0 mL/min | 0.3 mL/min | 0.3 mL/min |
| Detection | PDA at 230 nm | UV at 296 nm | Tandem Mass Spectrometry (ESI) |
| Column Temp. | 30°C | Ambient | 40°C |
| Injection Vol. | 10 µL | 1 µL | Not Specified |
| Reference | [12] | [8] | [13] |
Method Validation: The analytical methods used for stability studies must be validated according to ICH Q2(R1) guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.[12]
Visualizations of Degradation Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key degradation pathways and a typical experimental workflow for forced degradation studies.
Caption: Major degradation pathways of Moxifloxacin.
Caption: Experimental workflow for forced degradation studies.
Conclusion
The degradation of this compound is a complex process influenced by multiple factors. A thorough understanding of its degradation pathways, the identity of its degradation products, and the conditions that promote its degradation is paramount for the development of stable and safe pharmaceutical products. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development and quality control. The application of robust, validated, stability-indicating analytical methods is essential for accurately monitoring the stability of moxifloxacin in its various dosage forms.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. impactfactor.org [impactfactor.org]
- 7. brjac.com.br [brjac.com.br]
- 8. ijpbs.com [ijpbs.com]
- 9. researchgate.net [researchgate.net]
- 10. Degradation Study of Different Brands of Moxifloxacin by UV-Spectroscopy | International Journal of Pharmacy and Analytical Research [ijpar.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antibacterial Spectrum of Moxifloxacin Hydrochloride Monohydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of moxifloxacin hydrochloride monohydrate, a fourth-generation fluoroquinolone. The document presents quantitative data on its efficacy against a broad range of clinically relevant bacteria, details the experimental protocols used for these determinations, and illustrates key concepts through diagrams.
Introduction
Moxifloxacin is a broad-spectrum antibiotic effective against Gram-positive, Gram-negative, anaerobic, and atypical bacteria.[1][2] Its enhanced activity against Gram-positive and anaerobic bacteria, when compared to older fluoroquinolones like ciprofloxacin and levofloxacin, makes it a significant agent in treating various infections.[3] This guide focuses on the in vitro activity of moxifloxacin, a critical aspect for understanding its therapeutic potential and for guiding further research and development.
Mechanism of Action
Moxifloxacin exerts its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[4][5][6] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[4] By binding to the A subunit of DNA gyrase and the C subunit of topoisomerase IV, moxifloxacin stabilizes the enzyme-DNA complex, leading to double-strand breaks in the bacterial DNA and subsequent cell death.[4]
Caption: Mechanism of action of Moxifloxacin.
In Vitro Antibacterial Spectrum
The in vitro activity of moxifloxacin is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC50 and MIC90 values represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.
Gram-Positive Aerobes
Moxifloxacin demonstrates potent activity against a wide range of Gram-positive aerobic bacteria, including key respiratory pathogens.[1]
| Bacterial Species | MIC50 (mg/L) | MIC90 (mg/L) | Reference(s) |
| Streptococcus pneumoniae | 0.12 | 0.25 | [7][8] |
| Staphylococcus aureus (quinolone-susceptible) | 0.06 | 0.06 | [7] |
| Streptococcus pyogenes | - | 0.12 | [7] |
| Streptococcus agalactiae | - | 0.12 | [7] |
| Enterococcus faecalis | >2 | >2 | [7] |
| Enterococcus faecium | >2 | >2 | [7] |
Gram-Negative Aerobes
Moxifloxacin retains good activity against many Gram-negative aerobic bacteria.[1]
| Bacterial Species | MIC50 (mg/L) | MIC90 (mg/L) | Reference(s) |
| Haemophilus influenzae | ≤0.03 | 0.03 | [8] |
| Moraxella catarrhalis | ≤0.06 | 0.06 | [8] |
| Escherichia coli (nalidixic acid-susceptible) | 0.12 | 0.5 | [9] |
| Klebsiella pneumoniae | - | - | [10] |
| Pseudomonas aeruginosa (ciprofloxacin-susceptible) | 2 | 4 | [9] |
Anaerobic Bacteria
A key feature of moxifloxacin is its enhanced activity against anaerobic bacteria compared to other fluoroquinolones.[3][11]
| Bacterial Species | MIC50 (mg/L) | MIC90 (mg/L) | Reference(s) |
| Bacteroides fragilis | 1.0 | 1.0 | [11] |
| Bacteroides thetaiotaomicron | - | ≤2.0 | [12] |
| Clostridium perfringens | - | - | [13] |
| Peptostreptococcus spp. | - | <0.5 | [11] |
Atypical Bacteria
Moxifloxacin is also effective against atypical pathogens that are common causes of respiratory infections.[4][14]
| Bacterial Species | MIC Range (mg/L) | Reference(s) |
| Mycoplasma pneumoniae | - | [2][15] |
| Chlamydia pneumoniae | - | [14][15] |
| Legionella pneumophila | - | [14][15] |
Experimental Protocols
The determination of the in vitro antibacterial spectrum of moxifloxacin relies on standardized susceptibility testing methods. The two most common methods are broth microdilution and agar dilution.[16][17]
Broth Microdilution Method
This method is widely used to determine the MIC of an antimicrobial agent.[18]
Protocol:
-
Preparation of Moxifloxacin Solutions: A stock solution of this compound is prepared in a suitable solvent. Serial twofold dilutions are then made to achieve a range of concentrations.
-
Inoculum Preparation: A pure culture of the test bacterium is grown to a specific turbidity, corresponding to a standardized cell density (approximately 1.5 x 10^8 CFU/mL).[19] This suspension is then diluted to the final inoculum density.
-
Inoculation of Microtiter Plates: 96-well microtiter plates are filled with Mueller-Hinton broth (or another appropriate growth medium).[19] The prepared moxifloxacin dilutions are added to the wells, followed by the standardized bacterial inoculum.
-
Incubation: The plates are incubated at 37°C for 16-20 hours.[18][19]
-
Reading of Results: The MIC is determined as the lowest concentration of moxifloxacin that completely inhibits visible bacterial growth.[18]
Caption: Broth microdilution workflow for MIC determination.
Agar Dilution Method
The agar dilution method is considered a reference standard for antimicrobial susceptibility testing.[16]
Protocol:
-
Preparation of Antibiotic Plates: A series of agar plates (typically Mueller-Hinton agar) are prepared, each containing a different concentration of moxifloxacin. This is achieved by adding the antibiotic to the molten agar before it solidifies.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared as described for the broth microdilution method.
-
Inoculation of Plates: A small, standardized volume of the bacterial suspension (typically delivering 10^4 colony-forming units) is spotted onto the surface of each agar plate.[16] Multiple isolates can be tested on a single plate.
-
Incubation: The plates are incubated at 37°C for 16-18 hours.[16]
-
Reading of Results: The MIC is the lowest concentration of moxifloxacin that prevents the growth of the bacteria.[16]
Conclusion
This compound possesses a broad in vitro antibacterial spectrum, with potent activity against key Gram-positive, Gram-negative, anaerobic, and atypical pathogens. This makes it a valuable therapeutic option for a variety of infections. The standardized methodologies of broth and agar dilution are essential for the accurate determination of its in vitro efficacy and for ongoing surveillance of antimicrobial resistance. The data and protocols presented in this guide serve as a valuable resource for researchers and clinicians in the field of infectious diseases and drug development.
References
- 1. Moxifloxacin: a review of its clinical potential in the management of community-acquired respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iventi | 400 mg | Tablet | ইভেন্টি ৪০০ মি.গ্রা. ট্যাবলেট | Square Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 3. tandfonline.com [tandfonline.com]
- 4. What is the mechanism of Moxifloxacin? [synapse.patsnap.com]
- 5. Moxifloxacin - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Comparative in vitro activity of moxifloxacin against Gram-positive clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benchmarking the In Vitro Activities of Moxifloxacin and Comparator Agents against Recent Respiratory Isolates from 377 Medical Centers throughout the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Activities of Moxifloxacin against 900 Aerobic and Anaerobic Surgical Isolates from Patients with Intra-Abdominal and Diabetic Foot Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Pharmacodynamics of Moxifloxacin against Anaerobes Studied in an In Vitro Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of moxifloxacin in community acquired pneumonia: a prospective, multicenter, observational study (CAPRIVI) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy of delafloxacin versus moxifloxacin against atypical bacterial respiratory pathogens in adults with community-acquired bacterial pneumonia (CABP): Data from the Delafloxacin Phase 3 CABP Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Agar dilution - Wikipedia [en.wikipedia.org]
- 17. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 18. Broth microdilution - Wikipedia [en.wikipedia.org]
- 19. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
Moxifloxacin Hydrochloride Monohydrate: A Technical Guide to Molecular Docking Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of molecular docking studies involving Moxifloxacin hydrochloride monohydrate. It covers the established mechanisms of action, detailed experimental protocols for in silico analysis, and quantitative data from various research endeavors. The guide is intended to serve as a comprehensive resource for professionals engaged in computational drug design and discovery.
Introduction to Moxifloxacin and Molecular Docking
Moxifloxacin is a fourth-generation synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and transcription.[1][3] Molecular docking is a powerful computational technique used in structural molecular biology and computer-assisted drug design to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, such as a protein.[4] This approach is instrumental in elucidating the interaction mechanisms of drugs like Moxifloxacin at the molecular level, aiding in the prediction of binding affinity, the study of drug resistance mechanisms, and the design of novel, more potent derivatives.[5][6]
Primary Mechanism of Action: Inhibition of Bacterial Topoisomerases
Moxifloxacin exerts its bactericidal effects by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[2] These enzymes are vital for managing DNA topology during replication.[1] Moxifloxacin binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands.[1][7] This action leads to an accumulation of double-stranded DNA breaks, which halts DNA replication and transcription, ultimately resulting in bacterial cell death.[1] The affinity of Moxifloxacin for bacterial DNA gyrase is significantly higher—reportedly 100 times greater—than for its mammalian counterparts, which contributes to its selective toxicity.[2]
Experimental Protocol for Molecular Docking
Molecular docking simulations are crucial for understanding the interactions between Moxifloxacin and its target proteins. A generalized workflow involves preparing the target protein and the ligand, performing the docking calculation, and analyzing the results.
Methodology Details:
-
Target Protein Preparation : The three-dimensional crystal structure of the target protein is typically obtained from a repository like the Protein Data Bank (PDB). For Moxifloxacin studies, relevant PDB IDs include 2XCT for Staphylococcus aureus DNA gyrase and 3ILW or 3FOF for Mycobacterium tuberculosis DNA gyrase.[4][5][8] Preparation involves removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning atomic charges using force fields like CHARMm or AMBER.
-
Ligand Preparation : The 3D structure of this compound is generated and optimized. Tools such as LigPrep (Schrödinger) or Open Babel can be used to generate various tautomeric and ionization states at a physiological pH (e.g., 7.4) and to perform energy minimization.[9][10]
-
Grid Generation and Docking : A grid box is defined around the active site of the target protein to specify the search space for the ligand.[10][11] The docking simulation is then performed using software like AutoDock Vina, GOLD, or Glide (Schrödinger).[5][8][11] These programs explore various conformations and orientations of the ligand within the active site and score them based on binding affinity.[4]
-
Analysis of Results : The output consists of multiple binding poses, ranked by their predicted binding energy or docking score.[10] The pose with the lowest binding energy is typically considered the most favorable.[9] This top pose is analyzed to identify key molecular interactions, such as hydrogen bonds, salt bridges, and hydrophobic interactions, with specific amino acid residues in the active site.[12]
Quantitative Data from Docking Studies
Molecular docking studies provide quantitative estimates of binding affinity, which are essential for comparing the potency of different compounds. The tables below summarize key findings from various studies.
Table 1: Molecular Docking Data of Moxifloxacin and Derivatives against Bacterial Targets
| Ligand | Target Protein | Organism | Docking Score / Binding Energy | Key Interacting Residues | Reference |
|---|---|---|---|---|---|
| Moxifloxacin | DNA Gyrase | Porphyromonas gingivalis (mutated) | -6.9 kcal/mol | Phe83 | [13] |
| Moxifloxacin Derivative (8D) | DNA Gyrase | Porphyromonas gingivalis (mutated) | -8.0 kcal/mol | Phe83 | [13] |
| Moxifloxacin | DNA Gyrase | Mycobacterium tuberculosis | - | Met127, Arg128, Asp94 | [12] |
| Moxifloxacin-Acetic Acid Conjugate | DNA Gyrase | S. aureus | -6.80 kcal/mol | ARG:128 | [14] |
| Moxifloxacin-Sorbic Acid Conjugate | DNA Gyrase | S. aureus | -7.53 kcal/mol | ARG:128 |[14] |
Table 2: Molecular Docking Data of Moxifloxacin against Human and Viral Targets
| Ligand | Target Protein | Organism / System | Docking Score / Binding Energy | Key Interacting Residues | Reference |
|---|---|---|---|---|---|
| Moxifloxacin | Human Topoisomerase II α | Human | -6.15 kcal/mol | GLN726, ASN770, LYS723 | [15] |
| Moxifloxacin | Human Topoisomerase II β | Human | -9.95 kcal/mol | ARG503, LYS456 | [15] |
| Moxifloxacin | Mcl-1 Protein | Human Breast Cancer Cells | - | Arg263 | [16][17] |
| Moxifloxacin | MITF Protein | Human Breast Cancer Cells | - | Not Specified | [16] |
| Moxifloxacin | HCV NS3 Helicase | Hepatitis C Virus (Genotype 1a) | -9.1 kJ/mol | Not Specified |[18] |
Additional Mechanisms and Targets Investigated
Beyond its primary antibacterial targets, research has explored Moxifloxacin's interactions with other proteins, revealing potential for drug repurposing and explaining some of its immunomodulatory effects.
Immunomodulatory Effects: Studies have shown that Moxifloxacin can inhibit pro-inflammatory signaling pathways.[19] It has been demonstrated to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs) like ERK1/2 and JNK in lung epithelial cells.[20][21] This inhibition leads to a downstream reduction in the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).[19][20] These findings suggest an anti-inflammatory role for Moxifloxacin that is independent of its antibacterial activity.
Anticancer and Antiviral Potential:
-
Anticancer: Docking studies have shown that Moxifloxacin can interact with human topoisomerase II, an important target for cancer drugs, suggesting a potential mechanism for anti-proliferative effects.[15][22] Furthermore, its ability to form complexes with proteins like Mcl-1 and MITF, which are involved in cell survival and proliferation, has been investigated in the context of breast cancer, where it was shown to inhibit cell growth and induce apoptosis.[16]
-
Antiviral: In silico analysis has indicated a strong binding affinity of Moxifloxacin for the NS3 helicase of the Hepatitis C Virus (HCV), suggesting it could be a candidate for repurposing as a supplemental antiviral agent.[18]
Conclusion
Molecular docking has proven to be an invaluable tool for dissecting the molecular interactions of this compound. These in silico studies have not only reinforced our understanding of its primary antibacterial mechanism involving DNA gyrase and topoisomerase IV but have also unveiled potential interactions with other targets related to cancer and viral infections. The quantitative data and detailed protocols summarized in this guide highlight the power of computational approaches in modern drug discovery, providing a solid foundation for the rational design of new derivatives and the exploration of novel therapeutic applications for this versatile antibiotic.
References
- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: Moxifloxacin [pdb101.rcsb.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. ijrpr.com [ijrpr.com]
- 5. Pharmacophore modeling, docking and the integrated use of a ligand- and structure-based virtual screening approach for novel DNA gyrase inhibitors: synthetic and biological evaluation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular docking studies of gyrase inhibitors: weighing earlier screening bedrock - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Repurposing of known drugs for COVID-19 using molecular docking and simulation analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Docking and Dynamics Investigations for Identifying Potential Inhibitors of the 3-Chymotrypsin-like Protease of SARS-CoV-2: Repurposing of Approved Pyrimidonic Pharmaceuticals for COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 14. The Effect of Conjugation of Ciprofloxacin and Moxifloxacin with Fatty Acids on Their Antibacterial and Anticancer Activity [mdpi.com]
- 15. Molecular docking studies on thirteen fluoroquinolines with human topoisomerase II a and b - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Interaction between moxifloxacin and Mcl-1 and MITF proteins: the effect on growth inhibition and apoptosis in MDA-MB-231 human triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Molecular docking analysis of fluoroquinolones and other natural and synthetic compounds with the HCV NS3 helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Understanding the impact of moxifloxacin on immune function: Findings from cytokine analyses and immunological assays in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. cris.tau.ac.il [cris.tau.ac.il]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Quantification of Moxifloxacin Hydrochloride Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Moxifloxacin hydrochloride monohydrate in pharmaceutical formulations. The described method is simple, precise, and accurate, making it suitable for routine quality control and stability studies. The protocol outlines the necessary reagents, equipment, and a step-by-step procedure for the analysis.
Introduction
Moxifloxacin is a fourth-generation fluoroquinolone antibiotic used to treat a variety of bacterial infections.[1][2] Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of pharmaceutical products containing Moxifloxacin. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of active pharmaceutical ingredients (APIs) due to its high specificity, sensitivity, and accuracy.[1] This document provides a detailed protocol for the determination of this compound using a reversed-phase HPLC method with UV detection.
Chromatographic Conditions
A summary of exemplary chromatographic conditions for the quantification of this compound is presented below. These conditions have been compiled from various validated methods and offer a solid starting point for method implementation and optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Luna C18 (250 x 4.6 mm, 5µm)[2] | Hypersil® BDS C18 (250 x 4.6 mm, 5µm)[3][4] | Cogent Diamond Hydride™ (75 x 4.6 mm, 4µm)[5] |
| Mobile Phase | Buffer: Methanol (55:45 v/v) (Buffer: 2 ml Orthophosphoric acid in 1000 ml water, pH adjusted to 2.5 with triethylamine)[2] | 20 mM Ammonium dihydrogen orthophosphate (pH 3): Acetonitrile (75:25 v/v)[3][4] | DI Water with 0.1% Formic Acid: Acetonitrile (50:50 v/v)[5] |
| Flow Rate | 1.0 mL/min[2] | 1.5 mL/min[3][4] | 1.0 mL/min[5] |
| Injection Volume | 10 µL[2] | 25 µL[3] | 1 µL[5] |
| Detection Wavelength | 293 nm[2] | 295 nm[3][4] | 220 nm[5] |
| Column Temperature | 25°C[2] | Ambient[3] | Not Specified |
| Run Time | 10 min[2] | Not Specified | Not Specified |
Method Validation Summary
The presented HPLC method is typically validated according to the International Conference on Harmonisation (ICH) guidelines.[6][7] Key validation parameters are summarized below.
| Validation Parameter | Typical Results |
| Linearity (Concentration Range) | 20-60 µg/mL[2], 0.125-16 µg/mL[3][4] |
| Correlation Coefficient (r²) | > 0.999[2][3][4] |
| Accuracy (% Recovery) | 99.3% - 100.2%[2], 97.7% - 107.6%[3][4] |
| Precision (%RSD) | < 2%[2] |
| Limit of Detection (LOD) | 0.23 µg/mL[8] |
| Limit of Quantification (LOQ) | 0.125 µg/mL[3] |
Experimental Workflow Diagram
Caption: Experimental workflow for the HPLC quantification of Moxifloxacin.
Detailed Experimental Protocol
This protocol is based on a commonly cited method for the analysis of this compound in tablet dosage forms.[2]
Apparatus
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (e.g., Luna C18, 250 x 4.6 mm, 5µm)
-
Sonicator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Reagents and Solutions
-
This compound reference standard
-
Methanol (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Triethylamine (AR grade)
-
Milli-Q water or equivalent
Preparation of Mobile Phase and Solutions
-
Buffer Preparation: Transfer 2 mL of orthophosphoric acid into 1000 mL of water. Adjust the pH to 2.5 with triethylamine. Filter the buffer through a 0.45 µm membrane filter and degas.[2]
-
Mobile Phase: Mix the prepared buffer and methanol in the ratio of 55:45 (v/v). Sonicate for 10-15 minutes to degas the mobile phase.[2]
-
Standard Stock Solution (e.g., 400 µg/mL): Accurately weigh and transfer 20 mg of this compound working standard into a 50 mL volumetric flask. Add approximately 30 mL of the mobile phase and sonicate for 5 minutes to dissolve. Dilute to volume with the mobile phase.[2]
-
Working Standard Solution (e.g., 40 µg/mL): Further dilute 5 mL of the standard stock solution to 50 mL with the mobile phase.[2]
-
Sample Preparation (from Tablets):
-
Weigh and powder 20 tablets.
-
Transfer a quantity of the powder equivalent to 400 mg of Moxifloxacin into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes.
-
Make up the volume with the mobile phase and filter the solution through a 0.45 µm filter.
-
Further dilute 1 mL of the filtrate to 100 mL with the mobile phase.[2]
-
Chromatographic Procedure
-
Set up the HPLC system with the specified chromatographic conditions (refer to the table above, Condition 1).
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the standard preparation and record the chromatogram.
-
Inject 10 µL of the sample preparation and record the chromatogram.
-
The retention time for Moxifloxacin is expected to be around 5.8 minutes under these conditions.[2]
Calculation
Calculate the amount of this compound in the sample using the peak areas obtained from the standard and sample chromatograms.
HPLC Method Development and Validation Logic
Caption: Logical flow of HPLC method development and validation.
References
- 1. jocpr.com [jocpr.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. scielo.br [scielo.br]
- 4. validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Moxifloxacin Hydrochloride Analyzed with HPLC - AppNote [mtc-usa.com]
- 6. researchgate.net [researchgate.net]
- 7. ijopp.org [ijopp.org]
- 8. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Moxifloxacin in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust method for the quantitative analysis of moxifloxacin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol outlines two common sample preparation techniques: protein precipitation and solid-phase extraction. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring accurate measurement of moxifloxacin in a biological matrix.
Introduction
Moxifloxacin is a fourth-generation fluoroquinolone antibiotic with broad-spectrum activity against a variety of pathogens.[1][2] Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. LC-MS/MS has become the preferred method for the determination of moxifloxacin in biological matrices due to its high sensitivity, selectivity, and speed.[2] This document provides a detailed protocol for the analysis of moxifloxacin in human plasma, including sample preparation, chromatographic conditions, and mass spectrometric parameters.
Experimental Protocols
Sample Preparation
Two primary methods for plasma sample preparation are presented: protein precipitation, a simple and rapid technique, and solid-phase extraction, which provides a cleaner extract.
1.1. Protein Precipitation
This method is quick and effective for high-throughput analysis.
-
Materials:
-
Human plasma samples
-
Methanol (LC-MS grade)
-
Internal Standard (IS) working solution (e.g., Lomefloxacin or Metronidazole)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
-
Protocol:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold methanol to precipitate the plasma proteins.[3][4]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
-
If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.[3]
-
1.2. Solid-Phase Extraction (SPE)
SPE offers a more thorough cleanup, removing more interfering substances from the plasma matrix.
-
Materials:
-
Protocol:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Mix 100 µL of plasma with 10 µL of the internal standard. Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove salts and other polar impurities.
-
Elution: Elute the moxifloxacin and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
-
Liquid Chromatography
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column is commonly used (e.g., Inertsil® ODS3 C18, 150 mm x 4.6 mm, 5 µm; BEH C18, 2.1 x 100 mm, 1.7 µm).[3][4]
-
Mobile Phase:
-
Flow Rate: A flow rate between 0.3 mL/min and 0.6 mL/min is generally used.[3][4]
-
Injection Volume: 10 µL.[5]
-
Column Temperature: Maintained at a constant temperature, for instance, 20°C.[5]
Mass Spectrometry
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion electrospray ionization (ESI+) is typically used for moxifloxacin analysis.[1][2]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Gas and Source Parameters: These should be optimized for the specific instrument being used. This includes optimizing the nebulizer gas, curtain gas, collision gas, ion spray voltage, and source temperature.
Data Presentation
The performance of LC-MS/MS methods for moxifloxacin quantification is evaluated through various validation parameters. The following tables summarize typical performance characteristics reported in the literature.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Value | Reference |
| Linearity Range | 1 - 1000 ng/mL | [1][2] |
| 0.5 - 200 ng/mL | [5] | |
| 0.23 - 1000 ng/mL | [2][6] | |
| Correlation Coefficient (r²) | > 0.999 | [1][2] |
| LLOQ | 0.1 µg/mL (100 ng/mL) | [3] |
| 0.5 ng/mL | [5] | |
| 0.1875 mg/L (187.5 ng/mL) | [2] |
Table 2: Precision and Accuracy
| Parameter | Value | Reference |
| Intra-day Precision (%CV) | < 11.3% | [1] |
| < 10% | [3] | |
| < 9% | [6] | |
| Inter-day Precision (%CV) | < 11.3% | [1] |
| < 10% | [3] | |
| < 9% | [6] | |
| Accuracy (% Error) | < 10.0% | [1] |
| 92.1 - 104% | [6] |
Table 3: Recovery
| Parameter | Value | Reference |
| Extraction Recovery | ≥ 85% | [3] |
| 90.1% - 109.2% | [4] | |
| Mean of 96% for Moxifloxacin | [6] |
Visualizations
The following diagrams illustrate the experimental workflows.
Caption: Protein Precipitation Workflow for Plasma Samples.
Caption: Solid-Phase Extraction Workflow for Plasma Samples.
Caption: Logical Flow of the LC-MS/MS Analysis.
Conclusion
The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of moxifloxacin in human plasma. The choice between protein precipitation and solid-phase extraction for sample preparation will depend on the specific requirements of the study, such as sample throughput and the need for matrix effect reduction. The presented protocols and performance data serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of moxifloxacin.
References
- 1. Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Determination of Moxifloxacin Hydrochloride and Dexamethasone Sodium Phosphate in Rabbit Ocular Tissues and Plasma by LC-MS/MS: Application for Pharmacokinetics Studies [mdpi.com]
- 6. Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum of multidrug-resistant tuberculosis patients: Potential application as therapeutic drug monitoring tool in medical diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Susceptibility Testing of Moxifloxacin Hydrochloride Monohydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to Moxifloxacin hydrochloride monohydrate. The methodologies outlined are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reliable and reproducible results for research and drug development purposes.
Mechanism of Action
Moxifloxacin is a broad-spectrum fluoroquinolone antibiotic.[1][2] Its bactericidal action stems from the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][3][4] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[1][4] By inhibiting these enzymes, Moxifloxacin disrupts the DNA supercoiling and decatenation processes, leading to breaks in the DNA and ultimately causing bacterial cell death.[4] The drug exhibits a significantly higher affinity for bacterial DNA gyrase than for its mammalian counterpart.[1]
Caption: Mechanism of action of Moxifloxacin.
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) breakpoints and quality control (QC) ranges for Moxifloxacin against various bacterial species as recommended by the FDA, CLSI, and EUCAST.
Table 1: Moxifloxacin MIC Breakpoints (μg/mL)
| Organism | Susceptible | Intermediate | Resistant | Reference |
| Streptococcus pneumoniae | ≤ 1 | 2 | ≥ 4 | [5][6] |
| Anaerobic Bacteria | ≤ 2 | 4 | ≥ 8 | [7] |
Table 2: Quality Control Ranges for Moxifloxacin Susceptibility Testing
| Quality Control Strain | Test Method | Moxifloxacin Concentration | Acceptable Range |
| Escherichia coli ATCC® 25922 | Disk Diffusion | 5 µg | 28-35 mm |
| Haemophilus influenzae ATCC® 49247 | Disk Diffusion | 5 µg | 31-39 mm |
| Streptococcus pneumoniae ATCC® 49619 | Broth Microdilution | - | (MIC values) |
| Escherichia coli ATCC® 35218 | Agar Dilution | - | (MIC values) |
| Enterococcus faecalis ATCC® 29212 | Agar Dilution | - | (MIC values) |
| Pseudomonas aeruginosa ATCC® 27853 | Agar Dilution | - | (MIC values) |
Note: Specific MIC ranges for QC strains should be referenced from the latest CLSI M100 or EUCAST QC documents.[8][9]
Experimental Protocols
Detailed methodologies for three common in vitro susceptibility testing methods are provided below.
Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Moxifloxacin - Wikipedia [en.wikipedia.org]
- 3. Moxifloxacin | C21H24FN3O4 | CID 152946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Benchmarking the In Vitro Activities of Moxifloxacin and Comparator Agents against Recent Respiratory Isolates from 377 Medical Centers throughout the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PDB-101: Global Health: Antimicrobial Resistance: undefined: Moxifloxacin Resistance [pdb101.rcsb.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. iacld.com [iacld.com]
Application Notes and Protocols for Studying Moxifloxacin Hydrochloride Monohydrate Efficacy in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Moxifloxacin, a fourth-generation fluoroquinolone, exhibits broad-spectrum activity against Gram-positive, Gram-negative, and atypical bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, crucial enzymes for DNA replication, recombination, and repair.[1] Preclinical evaluation of moxifloxacin's efficacy is heavily reliant on well-characterized animal models of infection. These models are instrumental in determining pharmacokinetic/pharmacodynamic (PK/PD) parameters, establishing effective dosing regimens, and comparing its activity against other antimicrobial agents. This document provides detailed application notes and protocols for utilizing various animal models to study the efficacy of moxifloxacin hydrochloride monohydrate.
Key Animal Models for Moxifloxacin Efficacy Studies
A variety of animal models have been employed to investigate the in vivo efficacy of moxifloxacin against a range of pathogens. The choice of model depends on the specific infection being studied.
Commonly Used Animal Models:
-
Murine Models:
-
Neutropenic Thigh Infection Model: A standardized model for assessing the bactericidal activity of antibiotics against localized soft tissue infections.[3][4][5][6]
-
Pneumonia/Lung Infection Model: Used to evaluate efficacy against respiratory pathogens like Streptococcus pneumoniae.[3][7]
-
Systemic Infection/Bacteremia Model: Mimics bloodstream infections to assess the antibiotic's ability to clear bacteria from vital organs.[1][8]
-
Tuberculosis (TB) Model: Both BALB/c and C3HeB/FeJ mice are used to study the efficacy of moxifloxacin in treating Mycobacterium tuberculosis infections, with the latter developing more human-like caseous necrosis.[9][10]
-
-
Rabbit Models:
-
Meningitis Model: To assess the penetration and efficacy of moxifloxacin in the central nervous system.[3]
-
Arthritis Model: Investigates the treatment of septic arthritis, particularly caused by Staphylococcus aureus.[11]
-
Tissue Cage Model: Creates a localized abscess to study antibiotic efficacy and the potential for resistance development.[12]
-
Keratitis Model: An ocular infection model to evaluate topical or systemic moxifloxacin efficacy against corneal infections.[13]
-
Endocarditis Model: A model for infective endocarditis, a serious infection of the heart valves.[14][15]
-
-
Guinea Pig Models:
Data Presentation: Quantitative Efficacy of Moxifloxacin
The following tables summarize quantitative data on the efficacy of moxifloxacin from various animal model studies.
Table 1: Efficacy of Moxifloxacin in Murine Infection Models
| Infection Model | Pathogen | Moxifloxacin Dose | Efficacy Outcome | Comparison/Control | Reference |
| Systemic Infection | Staphylococcus aureus (MSSA) | 0.6 mg/kg (SC) | ED50 (50% survival) | - | [18] |
| Systemic Infection | Staphylococcus aureus (MSSA) | 1.0 - 2.3 mg/kg (SC) | ED90 (90% survival) | - | [18] |
| Cellulitis | Staphylococcus aureus (MSSA) | 2.5 - 5 mg/kg (SC) | Bacteriostatic (<2 log CFU reduction/lesion) | - | [18] |
| Systemic Mixed Infection | Escherichia coli & Bacteroides fragilis | Not specified (IV) | 100% survival at day 7 | 70% survival in untreated group | [8] |
| Tuberculosis | Mycobacterium tuberculosis | 100 mg/kg | Reduced treatment duration for relapse prevention by ~1 month | Standard RHZE regimen | [9][10] |
| Multidrug-Resistant TB | Mycobacterium tuberculosis | 8.0 mg/kg (oral) | Significant reduction in bacillary load in lungs and spleen | First-line anti-TB drugs (no impact) | [19] |
Table 2: Efficacy of Moxifloxacin in Rabbit Infection Models
| Infection Model | Pathogen | Moxifloxacin Dose | Efficacy Outcome | Comparison/Control | Reference |
| Arthritis | Staphylococcus aureus (MSSA & MRSA) | Not specified (oral) | Similar efficacy to cloxacillin and vancomycin | Cloxacillin, Vancomycin | [11] |
| Tissue Cage Abscess | Streptococcus pneumoniae | 6.5, 26, 42 mg/kg (oral) | 4.2, 5.8, and 5.4 log CFU/mL reduction, respectively | Levofloxacin | [12] |
| Keratitis | Pseudomonas aeruginosa | 0.5% topical solution | Significantly fewer bacteria than other fluoroquinolones | Levofloxacin, Ofloxacin, Ciprofloxacin | [13] |
| Keratitis | Serratia marcescens | 0.5% topical solution | Significantly fewer bacteria than other fluoroquinolones | Levofloxacin, Ofloxacin, Ciprofloxacin | [13] |
Table 3: Pharmacokinetic Parameters of Moxifloxacin in Different Animal Species
| Animal Species | Dose | Route | Cmax ( kg/L ) | AUC (kg·h/L) | t1/2 (h) | Bioavailability (%) | Reference |
| NMRI Mice | 9.2 mg/kg | Oral | 0.124 | 0.184 | 1.3 | 68 | [20][21] |
| Wistar Rats | 9.2 mg/kg | Oral | 0.312 | 1.09 | 2.0 | 83 | [20][21] |
| Beagle Dogs | 9.2 mg/kg | Oral | 0.288 | 4.09 | 12 | 91 | [20][21] |
| Rhesus Monkeys | 9.2 mg/kg | Oral | 0.088 | 0.587 | 6.9 | 52 | [20][21] |
| Göttingen Minipigs | 9.2 mg/kg | Oral | 0.070 | 0.672 | 4.9 | 59 | [20][21] |
| Buffalo Calves | 5 mg/kg | IM | - | - | - | 80.0 | [22] |
Experimental Protocols
Protocol 1: Murine Neutropenic Thigh Infection Model
This model is highly standardized for evaluating the in vivo efficacy of antimicrobials in a soft tissue infection setting.[4][5]
1. Animal Model:
-
Species: Female ICR (CD-1) or Swiss albino mice.
-
Age: 5-6 weeks.
2. Induction of Neutropenia:
-
Administer cyclophosphamide intraperitoneally (IP).
-
A common regimen is 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.[6] This renders the mice neutropenic, making them more susceptible to infection and allowing for the assessment of the antibiotic's direct bactericidal activity with minimal influence from the host immune system.[4][6]
3. Infection:
-
Culture the desired bacterial strain (e.g., S. aureus, S. pneumoniae, E. coli) to mid-log phase.
-
Wash and resuspend the bacteria in sterile saline or phosphate-buffered saline (PBS) to the desired concentration (e.g., 10^7 CFU/mL).
-
Inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh of each mouse.
4. Moxifloxacin Administration:
-
Prepare this compound in a suitable vehicle (e.g., sterile water for injection).
-
Administer the desired dose of moxifloxacin via the chosen route (e.g., subcutaneous, oral gavage, intravenous) at specified time points post-infection (e.g., 2, 8, and 14 hours).
5. Outcome Assessment:
-
At a predetermined time point (e.g., 24 hours post-infection), euthanize the mice.
-
Aseptically excise the entire thigh muscle.
-
Homogenize the thigh tissue in a known volume of sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar media to determine the number of colony-forming units (CFU) per gram of tissue.
-
Efficacy is determined by the reduction in bacterial load (log10 CFU/thigh) compared to untreated control animals.
Protocol 2: Rabbit Model of Staphylococcus aureus Arthritis
This model is used to evaluate the efficacy of antibiotics in treating septic arthritis.[11]
1. Animal Model:
-
Species: New Zealand White rabbits.
-
Weight: 2-3 kg.
2. Induction of Arthritis:
-
Culture a quinolone-susceptible strain of S. aureus (either methicillin-susceptible or -resistant).
-
Inject 1 mL of the bacterial suspension (e.g., 10^7 CFU) directly into the knee joint of the rabbit.
3. Moxifloxacin Administration:
-
Initiate treatment at a specified time post-infection (e.g., 24 hours).
-
Administer moxifloxacin orally at a dose that achieves human-like pharmacokinetic profiles.
-
Treatment duration is typically several days (e.g., 7 days).
4. Outcome Assessment:
-
Monitor clinical signs of arthritis (e.g., swelling, erythema, lameness).
-
At the end of the treatment period, euthanize the rabbits.
-
Aseptically aspirate synovial fluid and collect synovial tissue from the infected joint.
-
Quantify the bacterial load (CFU/mL of synovial fluid and CFU/gram of tissue) by plating serial dilutions.
-
Compare the bacterial counts in the moxifloxacin-treated group to those in control groups (e.g., untreated, vancomycin-treated, cloxacillin-treated).[11]
Protocol 3: Guinea Pig Model of Tuberculosis
This model is valuable for assessing the sterilizing activity of anti-TB drugs due to the development of human-like necrotic granulomas.[16]
1. Animal Model:
-
Species: Hartley or Dunkin-Hartley guinea pigs.
2. Infection:
-
Infect the guinea pigs with Mycobacterium tuberculosis H37Rv via low-dose aerosol exposure, delivering approximately 2 log10 bacilli per animal.[16]
-
Allow the infection to establish for a chronic period (e.g., 6 weeks).
3. Moxifloxacin Administration:
-
Administer moxifloxacin as part of a combination regimen (e.g., replacing isoniazid or ethambutol in the standard regimen) or as a component of a novel regimen (e.g., with PA-824 and pyrazinamide).[9][16]
-
Administer drugs orally 5 days a week at human-equivalent doses.
4. Outcome Assessment:
-
Bactericidal Activity: At various time points during treatment, euthanize subgroups of animals and determine the bacterial load (CFU) in the lungs and spleen.
-
Sterilizing Activity (Relapse Study): After a defined treatment duration (e.g., 2 months), cease therapy and hold the animals for a further period (e.g., 3 months) without treatment. Euthanize the animals and culture their lungs and spleens to determine the proportion of animals that relapse (i.e., have detectable bacterial growth).[16]
Mandatory Visualizations
Moxifloxacin's Mechanism of Action
Caption: Mechanism of action of Moxifloxacin in a bacterial cell.
Experimental Workflow for the Murine Neutropenic Thigh Infection Model
Caption: Workflow of the murine neutropenic thigh infection model.
Logical Relationship for Selecting an Animal Model
References
- 1. entomoljournal.com [entomoljournal.com]
- 2. Moxifloxacin: a review of its clinical potential in the management of community-acquired respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 5. criver.com [criver.com]
- 6. noblelifesci.com [noblelifesci.com]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic efficacy of moxifloxacin in a murine model of severe systemic mixed infection with Escherichia coli and Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of Moxifloxacin-Containing Regimens in Pathologically Distinct Murine Tuberculosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vivo Efficacy of Moxifloxacin Compared with Cloxacillin and Vancomycin in a Staphylococcus aureus Rabbit Arthritis Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Comparison of a Rabbit Model of Bacterial Endocarditis and an In Vitro Infection Model with Simulated Endocardial Vegetations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of a rabbit model of bacterial endocarditis and an in vitro infection model with simulated endocardial vegetations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Potent Rifamycin-Sparing Regimen Cures Guinea Pig Tuberculosis as Rapidly as the Standard Regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of tuberculosis drug efficacy using preclinical animal models and in vitro predictive techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Moxifloxacin in the treatment of skin and skin structure infections - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Efficacy of moxifloxacin & econazole against multidrug resistant (MDR) Mycobacterium tuberculosis in murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics of the 8-methoxyquinolone, moxifloxacin: a comparison in humans and other mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Pharmacokinetics and bioavailability of moxifloxacin in buffalo calves - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Moxifloxacin Hydrochloride Monohydrate Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moxifloxacin is a fourth-generation synthetic fluoroquinolone antibiotic.[1] It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[2][3][4] The bactericidal action of moxifloxacin results from the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[2][3][4][5] This document provides detailed protocols for the preparation, storage, and handling of Moxifloxacin hydrochloride monohydrate stock solutions for research applications.
Physicochemical Properties and Safety
This compound is a light yellow or yellow crystalline powder that is slightly hygroscopic.[6] It is essential to handle the compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection.[7][8]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Water | Sparingly soluble[6] | The pH of a 0.10 g in 50 mL water solution is between 3.9 to 4.6.[6] |
| Ethanol (96%) | Slightly soluble[6] | --- |
| Acetone | Practically insoluble[6] | --- |
| DMSO | 24 mg/mL (59.78 mM)[9] | Use of fresh DMSO is recommended as moisture can reduce solubility.[9] |
Table 2: Stability of Moxifloxacin Solutions
| Condition | Degradation | Time | Notes |
| Neutral (Aqueous) | 15.7%[10] | Not Specified | --- |
| Acidic (1N HCl) | 18.9%[10] | Not Specified | Kept at 70°C.[10] |
| Basic (1N NaOH) | 22.32%[10] | Not Specified | --- |
| Hydrogen Peroxide | 32.81%[10] | 11 days | --- |
| Daylight Exposure | 7.4%[10] | 11 days | --- |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (CAS No: 192927-63-2)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required mass: The molecular weight of this compound is approximately 455.9 g/mol . To prepare a 10 mM stock solution, weigh out 4.56 mg of the compound.
-
Dissolution: Add the weighed this compound to a sterile tube. Add 1 mL of anhydrous DMSO.
-
Mixing: Vortex the solution until the compound is completely dissolved. If solubility is an issue, the tube can be gently warmed to 37°C and sonicated for a short period.
-
Sterilization (Optional): If required for cell culture experiments, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
Materials:
-
Moxifloxacin stock solution (prepared as in Protocol 1)
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Serial Dilution: Prepare a series of twofold dilutions of the moxifloxacin stock solution in the sterile broth medium in the wells of a 96-well plate. The final concentrations should typically range to cover expected MIC values (e.g., from 0.015 to 8 µg/mL).
-
Inoculation: Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (bacteria and broth, no antibiotic) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at the optimal temperature for the specific bacterial strain (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of moxifloxacin that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Visualizations
Mechanism of Action of Moxifloxacin
Caption: Mechanism of action of Moxifloxacin.
Experimental Workflow: Stock Solution Preparation
Caption: Workflow for preparing Moxifloxacin stock solution.
References
- 1. Moxifloxacin | C21H24FN3O4 | CID 152946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Moxifloxacin - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Moxifloxacin? [synapse.patsnap.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. drugfuture.com [drugfuture.com]
- 7. assets.lgcstandards.com [assets.lgcstandards.com]
- 8. merck.com [merck.com]
- 9. selleckchem.com [selleckchem.com]
- 10. ijrpc.com [ijrpc.com]
Application Notes & Protocols: Microbiological Assay of Moxifloxacin Hydrochloride Monohydrate in Pharmaceutical Dosage Forms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moxifloxacin is a fourth-generation synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] The potency of antibiotics is determined by their inhibitory effect on susceptible microorganisms, a critical measure that chemical methods may not fully capture.[2] Microbiological assays are therefore essential for determining the bio-potency of moxifloxacin in various pharmaceutical dosage forms, such as tablets and ophthalmic solutions.[3][4]
This document provides detailed application notes and protocols for the microbiological assay of Moxifloxacin hydrochloride monohydrate using the cylinder-plate or agar diffusion method. This method is widely accepted and provides a reliable determination of antibiotic potency.[1][2][4]
Principle of the Method
The microbiological assay is based on the diffusion of the antibiotic from a vertical cylinder through a solidified agar layer in a Petri dish. The growth of the added microorganism is inhibited in a circular area, or zone, around the cylinder containing the moxifloxacin solution. The diameter of this zone of inhibition is proportional to the logarithm of the concentration of the antibiotic. The potency of the sample is determined by comparing the size of the inhibition zone produced by the sample solution with that produced by a known concentration of the moxifloxacin reference standard.
Experimental Protocols
Materials and Reagents
-
Moxifloxacin Hydrochloride Reference Standard: Of known purity and potency.
-
Pharmaceutical Dosage Forms: Tablets or ophthalmic solutions containing moxifloxacin.
-
Test Organism: Escherichia coli ATCC 25922 or Micrococcus luteus ATCC 9341.[1][2]
-
Culture Media: Antibiotic Medium No. 1 (or equivalent).[2][3]
-
Saline Solution: Sterile, 0.9% NaCl.
-
Methanol: HPLC grade (for sample preparation from tablets).[1]
-
Sterile Petri Dishes: 100 mm x 20 mm.[2]
-
Sterile Cylinders: Stainless steel, flat-bottomed.
-
Standard laboratory equipment: Incubator, autoclave, spectrophotometer, volumetric flasks, pipettes, etc.
Preparation of Standard Solutions
-
Stock Solution (400 µg/mL): Accurately weigh an amount of Moxifloxacin hydrochloride reference standard equivalent to 20 mg of moxifloxacin.[2][3] Dissolve in and dilute to 50 mL with 0.1M phosphate buffer (pH 8.0) to obtain a stock solution of 400 µg/mL.[2][3]
-
Working Standard Solutions: Prepare working standards by diluting the stock solution with 0.1M phosphate buffer (pH 8.0) to achieve concentrations of 2.0, 4.0, and 8.0 µg/mL.[2][3] For a more extensive calibration curve, a range of 0.125 to 16.0 µg/mL can be prepared.[2][3]
Preparation of Sample Solutions
-
For Tablets:
-
Weigh and finely powder a minimum of three tablets.[3]
-
Transfer a quantity of the powder equivalent to a known amount of moxifloxacin into a volumetric flask.
-
Add a suitable solvent, such as methanol or phosphate buffer, and sonicate for approximately 30-35 minutes to ensure complete dissolution.[1][5]
-
Dilute to the mark with the chosen solvent.
-
Further dilute with 0.1M phosphate buffer (pH 8.0) to obtain final concentrations within the range of the working standard solutions (e.g., 2, 4, and 8 µg/mL).[3]
-
-
For Ophthalmic Solutions:
Preparation of Inoculum
-
Maintain the test organism on a suitable agar slant and transfer to a fresh slant at least three times before use.[6]
-
Incubate the culture at 37°C for 24 hours.[2]
-
Prepare a bacterial suspension in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to an optical density of approximately 0.125 at 620 nm.[3]
Cylinder-Plate Assay Procedure
-
Base Layer: Dispense 20 mL of sterile Antibiotic Medium No. 1 into each Petri dish and allow it to solidify on a level surface.[1][2]
-
Seed Layer: Add a standardized amount of the prepared inoculum to the melted agar medium (cooled to 48-50°C) to achieve a final concentration of about 1%.[1] Swirl to mix and pour 5 mL of this inoculated medium over the base layer.
-
Cylinder Placement: Aseptically place six sterile cylinders on the surface of the inoculated agar, spaced evenly.
-
Application of Solutions: Fill three alternating cylinders with the median concentration of the standard solution and the other three cylinders with the corresponding sample solution. This 3x3 experimental design is repeated for each concentration level.[3]
-
Incubation: Incubate the plates at 37°C for 16-24 hours.[2][6]
-
Measurement: After incubation, measure the diameter of the zones of complete inhibition to the nearest 0.1 mm.
Data Presentation
Validation of the Microbiological Assay
The performance of the microbiological assay should be validated to ensure reliability, accuracy, and precision. Key validation parameters are summarized below.
| Parameter | Specification | Observed Value | Reference |
| Test Organism | Escherichia coli ATCC 25922 | - | [2][4] |
| Linearity Range | 0.125 - 16.0 µg/mL | - | [2][3] |
| Correlation Coefficient (r²) | ≥ 0.98 | ≥ 0.98 | [2][3] |
| Within-day Precision (%RSD) | < 4.47% | - | [2][4] |
| Between-day Precision (%RSD) | < 6.39% | - | [2][4] |
| Accuracy (Recovery) | 89.4% - 110.2% | - | [2][4] |
| Lower Limit of Quantitation | 0.125 µg/mL | - | [3] |
| Parameter | Specification | Observed Value | Reference |
| Test Organism | Micrococcus luteus ATCC 9341 | - | [1][7] |
| Linearity Range | 4.0, 8.0, and 16.0 µg/mL | - | [1][7] |
| Correlation Coefficient (r) | 0.9479 | - | [1][7] |
| Inter-day Precision (%RSD) | 2.73% | - | [1][7] |
| Accuracy (Recovery) | 96.25% - 100.5% | - | [1][7] |
Analysis of Pharmaceutical Dosage Forms
The potency of moxifloxacin in pharmaceutical products can be determined and compared to the label claim.
| Dosage Form | Label Claim | Found Concentration (Microbiological Assay) | % of Label Claim | % RSD | Reference |
| Avalox® Tablet | 400 mg/tablet | 410.48 mg, 399.55 mg, 402.92 mg | 102.62%, 99.89%, 100.73% | 1.38 | [3] |
| Vigamox® Ophthalmic Solution | 5 mg/mL | 5.034 mg/mL, 5.000 mg/mL, 5.030 mg/mL | 100.7%, 99.96%, 100.6% | 0.40 | [3] |
Visualizations
Experimental Workflow for Microbiological Assay
Caption: Workflow for the microbiological assay of Moxifloxacin.
Logical Relationship of Assay Components
Caption: Relationship between concentration and potency in agar diffusion assay.
References
- 1. academic.oup.com [academic.oup.com]
- 2. scielo.br [scielo.br]
- 3. validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. Biological assay and liquid chromatographic method for analysis of moxifloxacin in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Combination Testing of Moxifloxacin Hydrochloride Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moxifloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[3][4][5] The rise of antimicrobial resistance necessitates the exploration of combination therapies to enhance efficacy, broaden the spectrum of activity, and reduce the emergence of resistant strains.[6]
This document provides detailed protocols for testing the in vitro interactions of Moxifloxacin hydrochloride monohydrate with other antibiotics. The primary methods covered are the Checkerboard Assay, the Time-Kill Curve Assay, and the E-test Synergy Assay. These protocols are designed to determine whether the combination of drugs results in synergistic, additive (indifferent), or antagonistic effects.
Mechanism of Action: Moxifloxacin
Moxifloxacin's bactericidal effect stems from its ability to trap DNA gyrase and topoisomerase IV in a complex with cleaved DNA.[4] This leads to the accumulation of double-strand DNA breaks, ultimately triggering bacterial cell death.[3] Understanding this mechanism is key to postulating and testing rational antibiotic combinations.
Experimental Protocols for Synergy Testing
Three common in vitro methods for determining antibiotic synergy are the checkerboard, time-kill, and E-test methods.[7] Each has distinct advantages and technical demands.
Checkerboard Broth Microdilution Assay
The checkerboard assay is a widely used method to assess the interaction between two antimicrobial agents.[8][9] It allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction.
Protocol:
-
Preparation : Prepare stock solutions of Moxifloxacin (Drug A) and the second antibiotic (Drug B) at a concentration at least 4-8 times the highest concentration to be tested.[10] Use cation-adjusted Mueller-Hinton Broth (CAMHB) as the diluent and growth medium.[9]
-
Plate Setup : Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Drug Dilution :
-
Along the y-axis (e.g., rows A-G), create serial dilutions of Drug A.
-
Along the x-axis (e.g., columns 1-11), create serial dilutions of Drug B.[9]
-
The result is a matrix where wells contain varying concentrations of both drugs. Row H should contain only dilutions of Drug B, and column 12 should contain only dilutions of Drug A to determine their individual Minimum Inhibitory Concentrations (MICs). A well with no antibiotics serves as a growth control.
-
-
Inoculation : Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[9]
-
Incubation : Incubate the plate at 35°C for 18-24 hours.[9]
-
Data Analysis :
-
Read the MIC for each drug alone and the MIC of each drug in combination from the wells showing no visible turbidity.
-
Calculate the FIC Index for each combination that inhibits growth.[9][11]
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index (ΣFIC) = FIC of Drug A + FIC of Drug B
-
-
-
Interpretation :
Time-Kill Curve Assay
Time-kill assays provide dynamic information about the rate of bactericidal or bacteriostatic activity of antimicrobial agents, alone and in combination, over time.[12]
Protocol:
-
Inoculum Preparation : Grow the test organism in CAMHB to the logarithmic phase of growth. Dilute the culture to a starting concentration of approximately 5 x 10⁵ CFU/mL.[13]
-
Assay Setup : Prepare flasks or tubes with the following conditions, using antibiotic concentrations based on a fraction of the MIC (e.g., 0.5x MIC, 1x MIC):[14]
-
Growth Control (no antibiotic)
-
Moxifloxacin alone
-
Antibiotic B alone
-
Moxifloxacin + Antibiotic B
-
-
Incubation and Sampling : Incubate all tubes at 37°C, typically with agitation. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot from each tube.[13][15]
-
Quantification : Perform serial dilutions of the collected aliquots and plate them onto a suitable agar medium (e.g., Tryptic Soy Agar). Incubate the plates for 18-24 hours and count the number of viable colonies to determine the CFU/mL at each time point.
-
Data Analysis : Plot the log₁₀ CFU/mL versus time for each condition.
-
Interpretation :
-
Synergy : A ≥2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[13]
-
Indifference : A <2-log₁₀ change (increase or decrease) in CFU/mL by the combination compared to the most active single agent.
-
Antagonism : A ≥2-log₁₀ increase in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
E-test Synergy Assay
The E-test is an agar diffusion method that uses a predefined, stable gradient of antibiotic on a plastic strip.[16] It provides a simpler alternative to the checkerboard assay for synergy testing.
Protocol:
-
Inoculation : Prepare a bacterial lawn by swabbing a standardized inoculum (0.5 McFarland) onto the surface of a Mueller-Hinton agar plate.
-
Strip Application : There are two common methods:
-
Cross Formation : Place the E-test strips for Moxifloxacin and the second antibiotic at a 90° angle to each other. The intersection point of the strips should be at the respective MIC value for each drug.[7][8]
-
Fixed Concentration Plate : Incorporate a sub-inhibitory concentration (e.g., 0.25x or 0.5x MIC) of one antibiotic into the agar medium before pouring the plates. Then, apply the E-test strip of the second antibiotic.[17]
-
-
Incubation : Incubate the plate at 35°C for 18-24 hours.
-
Data Analysis : After incubation, an elliptical zone of inhibition will form. Read the MIC value where the ellipse intersects the E-test strip. Calculate the FIC index as described for the checkerboard assay.[18]
-
Interpretation : The same FIC index criteria for synergy, indifference, and antagonism are used as in the checkerboard method.[18]
Data Presentation
Quantitative results from synergy testing should be summarized in clear, structured tables for easy comparison.
Table 1: Example Checkerboard Assay Results for Moxifloxacin Combinations against K. pneumoniae
| Combination Partner | Moxifloxacin MIC (µg/mL) | Partner MIC (µg/mL) | ΣFIC | Interpretation |
| Alone | 2.0 | - | - | - |
| Cefepime | Alone | - | 8.0 | - |
| Combination | 0.5 | 2.0 | 0.5 | |
| Piperacillin/Tazobactam | Alone | - | 16.0 | - |
| Combination | 0.5 | 8.0 | 0.75 | |
| Gentamicin | Alone | - | 4.0 | - |
| Combination | 1.5 | 2.0 | 1.25 |
Note: Data are hypothetical examples based on findings where Moxifloxacin in combination with cefepime or piperacillin-tazobactam showed synergistic activity against strains of K. pneumoniae.[6][14]
Table 2: Example Time-Kill Assay Results (log₁₀ CFU/mL Reduction at 24h vs. Most Active Agent)
| Combination | Strain | log₁₀ Reduction | Interpretation |
| Moxifloxacin + Cefepime | E. cloacae | 2.5 | Synergy |
| Moxifloxacin + Piperacillin/Tazobactam | A. baumannii | 2.1 | Synergy |
| Moxifloxacin + Clarithromycin | S. aureus | 0.8 | Indifference |
| Moxifloxacin + Rifampicin | S. aureus | -0.2 | Indifference |
Note: Data are hypothetical examples based on studies showing synergy between moxifloxacin and β-lactams against certain Gram-negative rods.[14] Interactions with other agents like rifampicin against S. aureus have shown indifference.[19]
Logical Pathway for Combination Strategy
The rationale for combining Moxifloxacin with another antibiotic often involves targeting different essential bacterial pathways simultaneously. This multi-targeted approach can be more effective than monotherapy and may prevent the development of resistance.
References
- 1. Moxifloxacin - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Moxifloxacin? [synapse.patsnap.com]
- 4. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Synergistic Activities of Moxifloxacin Combined with Piperacillin-Tazobactam or Cefepime against Klebsiella pneumoniae, Enterobacter cloacae, and Acinetobacter baumannii Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant Pseudomonas aeruginosa and Their Potential Role against Ceftazidime-Avibactam-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synergistic activities of moxifloxacin combined with piperacillin-tazobactam or cefepime against Klebsiella pneumoniae, Enterobacter cloacae, and Acinetobacter baumannii clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. page-meeting.org [page-meeting.org]
- 16. Etest - Wikipedia [en.wikipedia.org]
- 17. journals.asm.org [journals.asm.org]
- 18. scispace.com [scispace.com]
- 19. In-vitro activity of moxifloxacin combined with other antibacterials against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Moxifloxacin Hydrochloride Monohydrate Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Moxifloxacin Hydrochloride Monohydrate for in vitro assays.
Troubleshooting Guide
Issue: My this compound is not dissolving.
-
Question: I'm having trouble dissolving my this compound powder. What am I doing wrong?
-
Answer: this compound has different solubility in various solvents. For high concentration stock solutions, organic solvents are recommended. Ensure you are using an appropriate solvent and concentration as detailed in the solubility table below. For aqueous solutions, the solubility is significantly lower. If you require a completely organic solvent-free solution, you can dissolve the compound directly in aqueous buffers, but at a much lower concentration.[1][2]
Issue: I'm observing precipitation after adding moxifloxacin to my cell culture media.
-
Question: After diluting my DMSO stock of moxifloxacin into my cell culture medium, I noticed a precipitate forming. How can I prevent this?
-
Answer: This is a common issue when diluting a drug from an organic solvent into an aqueous buffer or medium. The key is to ensure the final concentration of the organic solvent is very low, as it can have physiological effects on your cells and cause the drug to precipitate out of solution.[2] To avoid this:
-
Make further dilutions of your stock solution in aqueous buffers or isotonic saline before adding it to your final experimental setup.[2]
-
Ensure vigorous mixing during the dilution process.
-
Do not exceed the solubility limit of moxifloxacin in the final aqueous solution.
-
Consider the pH of your final solution, as moxifloxacin's solubility is pH-dependent.[1]
-
Issue: My aqueous moxifloxacin solution is not stable.
-
Question: How long can I store my moxifloxacin solution?
-
Answer: It is recommended to prepare fresh aqueous solutions of moxifloxacin hydrochloride daily. Storage of aqueous solutions for more than one day is not advised.[2] For longer-term storage, stock solutions in anhydrous DMSO can be stored at -20°C for extended periods.
Frequently Asked Questions (FAQs)
Solubility and Solution Preparation
-
Question: What are the recommended solvents for dissolving this compound?
-
Answer: For preparing high-concentration stock solutions, Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are recommended.[2] For direct preparation of lower concentration aqueous solutions, Phosphate-Buffered Saline (PBS) or other aqueous buffers can be used.[2]
-
Question: What is the solubility of this compound in common solvents?
-
Answer: The solubility can vary. Please refer to the data table below for specific values.
-
Question: How does pH affect the solubility of this compound?
-
Answer: Moxifloxacin hydrochloride's solubility is pH-dependent. It is more soluble in acidic conditions.[1]
-
Question: Is it necessary to purge the solvent with an inert gas?
-
Answer: When preparing a stock solution, it is good practice to purge the solvent of choice with an inert gas to prevent oxidation of the compound.
In Vitro Assay Considerations
-
Question: What is the mechanism of action of moxifloxacin?
-
Answer: Moxifloxacin is a fluoroquinolone antibiotic. Its bactericidal action results from the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[3][4][5][6] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[5] By inhibiting these enzymes, moxifloxacin leads to double-strand breaks in the bacterial DNA, ultimately causing cell death.[4]
-
Question: Are there any concerns about the toxicity of the solvent in my in vitro assay?
-
Answer: Yes, organic solvents like DMSO can have physiological effects at low concentrations.[2] It is crucial to ensure that the residual amount of the organic solvent in your final experimental setup is insignificant.[2] Always run a vehicle control (media with the same final concentration of the solvent) in your experiments.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Approximate Solubility (mg/mL) | Reference |
| Dimethyl sulfoxide (DMSO) | 10 | [2] |
| Dimethylformamide (DMF) | 3.33 | [2] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.2 | [2] |
Table 2: pH-Dependent Aqueous Solubility of Moxifloxacin Hydrochloride
| pH | Solubility (mg/mL) | Reference |
| 1.2 | > 59 | [1] |
| 2.1 | 31.3 | [1] |
| 3.0 | 31.0 | [1] |
| 3.9 | 31.3 | [1] |
| 5.4 | 26.0 | [1] |
| 6.4 | 37.6 | [1] |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat.
-
Sterilization (Optional): If required for your application, filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Protocol for Preparing Working Solutions for In Vitro Assays
Procedure:
-
Thawing: Thaw a single aliquot of the moxifloxacin stock solution at room temperature.
-
Intermediate Dilution: Prepare an intermediate dilution of the stock solution in a sterile aqueous buffer (e.g., PBS) or cell culture medium without serum. This step helps to minimize the final DMSO concentration.
-
Final Dilution: Add the appropriate volume of the intermediate dilution to your final assay volume (e.g., cell culture plate) to achieve the desired final concentration of moxifloxacin. Ensure the final DMSO concentration is minimal (typically ≤ 0.1%).
-
Mixing: Mix the final solution gently but thoroughly.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without moxifloxacin) to a separate well or flask.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Avelox (moxifloxacin) - Proteopedia, life in 3D [proteopedia.org]
- 4. What is the mechanism of Moxifloxacin? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Moxifloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting poor peak shape in HPLC analysis of Moxifloxacin hydrochloride monohydrate
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Moxifloxacin hydrochloride monohydrate, with a specific focus on resolving poor peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak tailing in Moxifloxacin analysis?
Peak tailing for Moxifloxacin, a basic compound, is often caused by secondary interactions between the analyte and the stationary phase.[1] Key causes include:
-
Silanol Interactions: The basic nitrogen atoms in the Moxifloxacin structure can interact with acidic residual silanol groups on the surface of silica-based C18 or C8 columns.[1][2]
-
Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to undesirable interactions.[2][3][4][5] Operating at a pH close to the analyte's pKa can result in inconsistent, tailing peaks.[5]
-
Column Contamination: Accumulation of contaminants on the column inlet or frit can disrupt the sample path and cause peak distortion.[6][7]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[5]
-
Chelation with Metal Impurities: The carboxyl and keto groups of Moxifloxacin can chelate with metal ion impurities present in the stationary phase, contributing to peak asymmetry.[2]
Q2: How does the mobile phase pH affect the peak shape of Moxifloxacin?
The pH of the mobile phase is a critical parameter for achieving good peak shape for ionizable compounds like Moxifloxacin.[8]
-
Low pH: Operating at a low pH (e.g., 2.8-3.5) ensures that the acidic silanol groups on the column are fully protonated (Si-OH), minimizing their interaction with the protonated basic Moxifloxacin molecule.[1][2][9] Several successful methods use a pH in this range.[2][9]
-
Mid-Range pH: A pH that is not optimized can lead to asymmetrical peaks.[2]
-
Additives: The addition of modifiers like triethylamine (TEA) to the mobile phase can effectively mask the residual silanol groups, leading to improved peak symmetry even at a slightly higher pH.[3][4]
Q3: Can my sample preparation or choice of solvent cause poor peak shape?
Yes, the sample solvent can significantly impact peak shape.
-
Solvent Strength: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting or broadening.[6] Whenever possible, the sample should be dissolved in the mobile phase itself.[10]
-
Solubility: Moxifloxacin hydrochloride has varying solubility in different solvents.[11] Poor solubility in the chosen solvent can lead to sample precipitation on the column, causing peak tailing and an increase in backpressure.
Q4: Which type of HPLC column is best suited for Moxifloxacin analysis?
The most commonly used columns are reverse-phase columns such as C18 or C8.[2][3][12][13] However, to minimize peak tailing associated with basic compounds:
-
High Purity Silica: Use columns packed with high-purity silica which have a lower concentration of acidic silanol groups.
-
End-Capped Columns: "Fully end-capped" columns are recommended as they have fewer accessible silanol groups, reducing secondary interactions.[1]
-
Alternative Stationary Phases: In some cases, a Phenyl-Hexyl column has also been shown to provide good results as per the USP monograph method.[14]
Troubleshooting Guides
Guide 1: Resolving Peak Tailing
Peak tailing is characterized by an asymmetry factor > 1.2. Follow these steps to diagnose and resolve the issue.
Troubleshooting Workflow for Peak Tailing
Caption: A step-by-step workflow for troubleshooting peak tailing.
Guide 2: Addressing Peak Fronting and Splitting
-
Peak Fronting (Asymmetry < 0.8): This is often a sign of column overload or poor sample solubility.
-
Reduce Sample Concentration: Dilute the sample and inject a smaller volume.
-
Check Sample Solvent: Ensure the sample is fully dissolved in the mobile phase or a weaker solvent.
-
-
Split Peaks: This usually indicates a problem with the flow path at the head of the column.
-
Check for Column Void: A void or channel in the packing material can cause the sample to travel through different paths.[5][6] Reversing and flushing the column (if the manufacturer allows) might help, but replacement is often necessary.[1]
-
Inspect Inlet Frit: A partially blocked frit can distort the sample band. Replace the frit or the in-line filter.[5][6]
-
Verify Injection Solvent: Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak splitting.[6] Re-dissolve the sample in the mobile phase.
-
Data Presentation
Table 1: Effect of Mobile Phase Composition on Moxifloxacin Peak Shape
| Mobile Phase Composition | pH | Column | Observation | Reference |
| Methanol: 0.018 M Phosphate Buffer (62:38 v/v) with 0.1% TEA | 2.8 | Hypersil BDS C8 | Highly symmetrical and sharp peaks | [2] |
| 0.1% TEA in water and Methanol (Isocratic) | Not specified | Inertsil ODS C18 | Good peak shape, Tailing factor of 1.2% | [3] |
| 0.1% TEA (pH 4.8 with Phosphoric Acid) : Acetonitrile (80:20 v/v) | 4.8 | Kromasil C18 | Ideal separation, well-resolved peaks | [4] |
| Phosphate Buffer : Methanol (35:65 v/v) | 3.5 | Enable C18 | Efficient resolution and peak symmetry | [9] |
| Phosphate Buffer : Methanol (18:7 v/v) | Not specified | Venosil XBP C18 | Sharp and well-defined peak | [13] |
| 20 mM Ammonium Dihydrogen Orthophosphate : Acetonitrile (75:25 v/v) | 3.0 | Hypersil BDS C18 | Linear results, good precision | [15] |
Experimental Protocols
Protocol 1: Method with Triethylamine (TEA) for Silanol Masking
This method is effective for achieving symmetrical peaks by using a competing base to minimize secondary interactions.
-
Column: Inertsil ODS 3V, C18 (150 mm x 4.6 mm, 5 µm)[3]
-
Mobile Phase: A mixture of 0.1% Triethylamine in water and Methanol.[3] The exact ratio should be optimized, but successful separation has been reported with isocratic elution.[3]
-
Flow Rate: 1.0 mL/min[3]
-
Detection: UV at 293 nm[3]
-
Injection Volume: 10 µL[3]
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 100 µg/mL and filter through a 0.45 µm filter.[3]
Protocol 2: Method with Acidic pH for Ion Suppression
This protocol uses a low pH to suppress the ionization of silanol groups, leading to improved peak shape.
-
Column: Hypersil BDS C8 (250 mm x 4.6 mm, 5 µm)[2]
-
Mobile Phase: Methanol : 0.018 M Phosphate Buffer (62:38, v/v). The aqueous portion should be adjusted to pH 2.8 with phosphoric acid.[2]
-
Flow Rate: 1.5 mL/min[2]
-
Detection: UV at 254 nm[2]
-
Injection Volume: 20 µL
-
Sample Preparation: Prepare stock solutions by dissolving the standard in methanol and then diluting to the working concentration with the mobile phase.[2]
Visualizations
Mechanism of Peak Tailing and Mitigation
Caption: Interaction of Moxifloxacin with silanol groups leading to tailing.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Stability indicating HPLC method for the simultaneous determination of moxifloxacin and prednisolone in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Improved HPLC Method for the Determination of Moxifloxacin in Application to a Pharmacokinetics Study in Patients with Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. agilent.com [agilent.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. agilent.com [agilent.com]
- 9. jddtonline.info [jddtonline.info]
- 10. Moxifloxacin Hydrochloride Analyzed with HPLC - AppNote [mtc-usa.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ijopp.org [ijopp.org]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 15. scielo.br [scielo.br]
Overcoming resistance to Moxifloxacin hydrochloride monohydrate in bacterial strains
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges related to moxifloxacin resistance.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to moxifloxacin?
A1: Bacteria primarily develop resistance to moxifloxacin through two main mechanisms:
-
Target Site Alteration: The most common mechanism involves chromosomal mutations in the genes that encode its targets, DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[1][2] These mutations, often within a specific region called the Quinolone Resistance-Determining Region (QRDR), alter the enzyme structure and reduce the binding affinity of moxifloxacin.[2]
-
Antibiotic Efflux: Bacteria can actively pump moxifloxacin out of the cell using efflux pumps before it can reach its target enzymes.[1][3] Overexpression of these pumps is a significant contributor to resistance, particularly in multidrug-resistant (MDR) strains.[4]
Q2: How can I determine if my bacterial strain is resistant to moxifloxacin?
A2: The standard method for determining resistance is by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[1] Strains are classified as susceptible, intermediate, or resistant based on established MIC breakpoint values set by regulatory bodies like the FDA.[1][5]
Q3: My strain exhibits a high MIC for moxifloxacin. What are the logical next steps in my experiment?
A3: Once you confirm a high MIC, the next step is to identify the underlying resistance mechanism. This typically involves a two-pronged approach:
-
Check for Target Mutations: Use PCR to amplify the QRDRs of the gyrA and parC genes, followed by DNA sequencing to identify known resistance-conferring mutations.[6][7]
-
Assess Efflux Pump Activity: Perform MIC testing in the presence and absence of a known efflux pump inhibitor (EPI). A significant (e.g., four-fold or greater) reduction in the MIC value in the presence of the EPI suggests that efflux is a contributing mechanism.[4]
Q4: What are the leading strategies to overcome moxifloxacin resistance in the lab?
A4: Researchers are exploring several promising strategies:
-
Combination Therapy: Using moxifloxacin with another antimicrobial agent can create a synergistic effect. For example, combining it with a β-lactam antibiotic is a common approach.[8]
-
Efflux Pump Inhibitors (EPIs): Co-administering moxifloxacin with an EPI can block the efflux mechanism, restoring intracellular antibiotic concentration and susceptibility.[3][9][10]
-
Novel Drug Delivery Systems: Encapsulating moxifloxacin in systems like nanoparticles or nanoemulsions can improve its bioavailability, provide sustained release, and potentially bypass efflux pumps.[11][12][13][14]
-
Targeting the SOS Response: For some bacteria like E. coli, suppressing the SOS DNA repair response has been shown to reverse resistance to fluoroquinolones.[15]
Q5: Can biofilms contribute to moxifloxacin treatment failure even if the bacteria are susceptible in planktonic tests?
A5: Yes. Bacteria within a biofilm are often less susceptible to antibiotics than their free-floating (planktonic) counterparts.[16] This is due to factors like reduced antibiotic penetration into the biofilm matrix and the presence of dormant or "persister" cells that are metabolically inactive and less affected by the drug's mechanism of action.[16]
Section 2: Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible MIC Results
-
Possible Cause 1: Inoculum Density. The starting concentration of bacteria is critical. An inoculum that is too dense or too sparse will lead to inaccurate MIC values.
-
Solution 1: Standardize your inoculum preparation. Use a spectrophotometer or McFarland standards to ensure the bacterial suspension is consistently within the recommended range (e.g., ~5 x 10^5 CFU/mL for broth microdilution).
-
Possible Cause 2: Media and Incubation Conditions. Variations in media composition (e.g., cation concentration), pH, or incubation time and temperature can affect antibiotic activity and bacterial growth.
-
Solution 2: Strictly adhere to standardized protocols (e.g., CLSI guidelines). Use fresh, quality-controlled media and ensure incubators are calibrated correctly.
-
Possible Cause 3: Antibiotic Degradation. Moxifloxacin stock solutions may degrade if stored improperly or for extended periods.
-
Solution 3: Prepare fresh stock solutions regularly, store them protected from light at the recommended temperature, and aliquot for single-use to avoid repeated freeze-thaw cycles.
Issue 2: Failure to Amplify gyrA/parC Genes via PCR
-
Possible Cause 1: Inefficient DNA Lysis. Some bacterial species, particularly Gram-positive organisms, have thick cell walls that are difficult to lyse, resulting in poor quality or low-yield DNA template.
-
Solution 1: Optimize your DNA extraction protocol. Incorporate enzymatic lysis steps (e.g., with lysozyme for Gram-positives) or use mechanical methods like bead beating in conjunction with a commercial DNA extraction kit.
-
Possible Cause 2: Primer Mismatch. The published primer sequences may not be a perfect match for your specific bacterial strain or species due to genetic variability.
-
Solution 2: Perform a BLAST search with your target gene sequence to verify primer binding sites. If necessary, design new primers or use degenerate primers that can accommodate sequence variations.
-
Possible Cause 3: PCR Inhibition. Components from the bacterial culture or DNA extraction reagents can inhibit the PCR reaction.
-
Solution 3: Ensure the final DNA template is clean. Include an extra wash step in your extraction protocol or re-precipitate the DNA. Run a control reaction with a known positive template to rule out issues with reagents or the thermocycler.
Section 3: Data & Visualization
Data Tables
Table 1: FDA-Recognized Moxifloxacin MIC Breakpoints (µg/mL) for Streptococcus pneumoniae
| Interpretation | MIC (µg/mL) |
| Susceptible (S) | ≤ 1 |
| Intermediate (I) | 2 |
| Resistant (R) | ≥ 4 |
| (Source: FDA[1]) |
Table 2: Examples of Strategies to Potentiate Moxifloxacin Activity
| Strategy | Agent/Method | Bacterial Target (Example) | Observed Effect | Reference |
| Efflux Pump Inhibition | Verapamil | E. coli | 2 to 6-fold reduction in MIC of various fluoroquinolones. | [3] |
| Sertaconazole/Oxiconazole | S. aureus | Enhanced efficacy of moxifloxacin by lowering MIC values. | [17] | |
| Combination Therapy | Amoxicillin & Esomeprazole | H. pylori | Used as a second-line triple therapy regimen. | [18] |
| Doxycycline | M. genitalium | Used in resistance-guided therapy for macrolide-resistant cases. | [19] | |
| Novel Drug Delivery | PLGA Nanoparticles | Ocular Pathogens | Provided sustained release and improved bioavailability. | [12] |
| Nanoemulsion | Ocular Pathogens | Prolonged drug release and improved antibacterial efficacy. | [14] |
Diagrams and Workflows
Caption: Key mechanisms of bacterial resistance to moxifloxacin.
References
- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: Moxifloxacin Resistance [pdb101.rcsb.org]
- 2. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Benchmarking the In Vitro Activities of Moxifloxacin and Comparator Agents against Recent Respiratory Isolates from 377 Medical Centers throughout the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Moxifloxacin monotherapy versus combination therapy in patients with severe community-acquired pneumonia evoked ARDS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. "SUSTAINED DELIVERY OF MOXIFLOXACIN FOR OCULAR APPLICATIONS." by Ruchi Amit Thakkar [egrove.olemiss.edu]
- 12. Improved Ocular Bioavailability of Moxifloxacin HCl using PLGA Nanoparticles: Fabrication, Characterization, In-vitro and In-vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation and In Vitro/Ex Vivo Evaluation of Moxifloxacin-Loaded PLGA Nanosuspensions for Ophthalmic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eurekaselect.com [eurekaselect.com]
- 15. Quinolone Resistance Reversion by Targeting the SOS Response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Activity of Moxifloxacin Against Biofilms Formed by Clinical Isolates of Staphylococcus aureus Differing by Their Resistant or Persister Character to Fluoroquinolones [frontiersin.org]
- 17. Inhibition of efflux pumps by FDA-approved drugs oxiconazole and sertaconazole restores antibiotic susceptibility in multidrug-resistant S. aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Moxifloxacin-containing triple therapy as second-line treatment for Helicobacter pylori infection: effect of treatment duration and antibiotic resistance on the eradication rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. research.monash.edu [research.monash.edu]
Method development for separating Moxifloxacin hydrochloride monohydrate from its impurities
Welcome to the technical support center for method development focused on the separation of Moxifloxacin hydrochloride monohydrate from its impurities. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of this compound?
A1: Common impurities of Moxifloxacin hydrochloride, as listed in pharmacopoeias and related literature, include process-related impurities and degradation products. The European Pharmacopoeia (Ph. Eur.) and United States Pharmacopeia (USP) mention several named impurities, including Impurity A, B, C, D, E, and F.[1][2][3][4][][6] Other potential impurities can arise from synthesis or degradation pathways.[7] One notable impurity is N-Nitroso moxifloxacin, which is a nitrosamine drug substance related impurity (NDSRI).[8]
Q2: Which analytical techniques are most suitable for separating Moxifloxacin from its impurities?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used and robust techniques for the separation and quantification of Moxifloxacin and its impurities.[9][10] These methods offer high resolution, sensitivity, and specificity. Thin-Layer Chromatography (TLC) can also be employed for qualitative or semi-quantitative analysis and is a flexible and cost-effective option.[11]
Q3: Where can I find official analytical methods for Moxifloxacin hydrochloride?
A3: Official methods are detailed in pharmacopoeial monographs, such as the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP).[1][2][12][13][14][15] These monographs provide specific chromatographic conditions and system suitability requirements for assay and impurity determination.
Q4: What are forced degradation studies and why are they important for Moxifloxacin?
A4: Forced degradation studies, or stress testing, are conducted to identify the likely degradation products of a drug substance under various stress conditions like acid, base, oxidation, heat, and light.[16][17][18][19] This is a crucial part of method development as it helps in establishing the stability-indicating nature of the analytical method, ensuring that all potential degradation products can be separated from the main active pharmaceutical ingredient (API).[20]
Troubleshooting Guides
HPLC/UPLC Method Troubleshooting
Issue 1: Poor resolution between Moxifloxacin and an impurity peak.
-
Question: My chromatogram shows overlapping peaks for Moxifloxacin and one of its known impurities (e.g., Impurity A). How can I improve the separation?
-
Answer:
-
Mobile Phase pH Adjustment: The retention of ionizable compounds like Moxifloxacin and its impurities is highly dependent on the mobile phase pH. A slight adjustment of the pH (e.g., ± 0.2 units) can significantly alter selectivity. For instance, one method uses a mobile phase with a pH of 6.0.[21]
-
Change Organic Modifier: If you are using methanol, consider switching to acetonitrile or vice versa, or try a combination of both.[20] The different solvent properties can affect the interactions with the stationary phase and improve separation.
-
Modify Mobile Phase Composition: A small change in the ratio of the aqueous and organic phases in an isocratic method can enhance resolution. For gradient methods, adjusting the gradient slope can help separate closely eluting peaks.
-
Column Chemistry: If mobile phase adjustments are insufficient, consider a different column. A phenyl-hexyl column is recommended in the European Pharmacopoeia monograph, offering different selectivity compared to a standard C18 column.[1][22]
-
Temperature: Lowering or raising the column temperature can influence selectivity and resolution. A common temperature for Moxifloxacin analysis is 30°C or 45°C.[9][21]
-
Issue 2: Tailing peak for Moxifloxacin.
-
Question: The Moxifloxacin peak in my chromatogram is showing significant tailing. What could be the cause and how do I fix it?
-
Answer:
-
Secondary Silanol Interactions: Peak tailing for basic compounds like Moxifloxacin can occur due to interactions with acidic silanol groups on the silica-based column packing. Adding a competing base like triethylamine (TEA) to the mobile phase (e.g., 0.1-0.2%) can mitigate this issue.[21][23]
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.
-
Column Degradation: A void at the column inlet or contamination can cause peak shape issues. Try flushing the column with a strong solvent or reversing it (if the manufacturer allows) to wash out contaminants. If the problem persists, the column may need replacement.
-
Inappropriate pH: The mobile phase pH should be appropriate for the analyte and the column. Operating at a pH that causes the analyte to be in a mixed ionic state can lead to tailing.
-
Issue 3: Inconsistent retention times.
-
Question: The retention time for Moxifloxacin is shifting between injections. What should I check?
-
Answer:
-
System Equilibration: Ensure the HPLC/UPLC system is thoroughly equilibrated with the mobile phase before starting the analysis. This can take at least 10-15 column volumes.[24]
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to retention time drift. Prepare the mobile phase fresh daily and ensure accurate measurements of all components. Degas the mobile phase properly to avoid bubble formation in the pump.[24][25]
-
Pump Issues: Leaks in the pump, check valves, or seals can cause fluctuations in the flow rate, leading to variable retention times. Check for any visible leaks or salt buildup around the pump heads.[24][25][26]
-
Temperature Fluctuations: Ensure the column oven is maintaining a stable temperature. Fluctuations in ambient temperature can also affect retention times if a column oven is not used.[24]
-
Experimental Protocols
Protocol 1: RP-HPLC Method for Separation of Moxifloxacin and its Impurities (Based on Ph. Eur. Monograph)
| Parameter | Specification |
| Column | Luna 5 µm Phenyl-Hexyl, 250 x 4.6 mm[1] |
| Mobile Phase | Mix 28 volumes of methanol and 72 volumes of a solution containing 0.5 g/L of Tetrabutylammonium hydrogen sulfate, 1.0 g/L of Potassium dihydrogen phosphate, and 3.4 g/L of phosphoric acid.[1] |
| Flow Rate | 1.3 mL/min[2] |
| Detection | UV at 293 nm[2] |
| Column Temperature | Ambient or controlled at 45°C[22] |
| Injection Volume | 10 µL[2] |
| Run Time | 2.5 times the retention time of Moxifloxacin[2] |
Protocol 2: UPLC Method for Moxifloxacin Assay
| Parameter | Specification |
| Column | Waters HSS, C18, 100 x 2.1 mm, 1.8 µm[20] |
| Mobile Phase | Potassium dihydrogen orthophosphate (pH 1.8 with orthophosphoric acid), methanol, and acetonitrile in the ratio of 60:20:20 (v/v/v).[20] |
| Flow Rate | 0.3 mL/min[20] |
| Detection | UV at 296 nm[20] |
| Column Temperature | Ambient[20] |
| Injection Volume | 1 µL[20] |
| Run Time | 3 min[20] |
Visualizations
Caption: General workflow for Moxifloxacin analytical method development.
Caption: Troubleshooting guide for common HPLC issues in Moxifloxacin analysis.
Caption: Logical relationship of Moxifloxacin impurity sources.
References
- 1. phenomenex.com [phenomenex.com]
- 2. drugfuture.com [drugfuture.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. veeprho.com [veeprho.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. agilent.com [agilent.com]
- 9. A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. uspnf.com [uspnf.com]
- 15. Moxifloxacin Hydrochloride [doi.usp.org]
- 16. researchgate.net [researchgate.net]
- 17. Degradation Study of Different Brands of Moxifloxacin by UV-Spectroscopy | International Journal of Pharmacy and Analytical Research [ijpar.com]
- 18. scilit.com [scilit.com]
- 19. method-development-validation-and-forced-degradation-studies-for-the-determination-of-moxifloxacin-in-bulk-and-pharmaceutical-dosage-forms-using-uv-spectroscopy - Ask this paper | Bohrium [bohrium.com]
- 20. ijpbs.com [ijpbs.com]
- 21. researchgate.net [researchgate.net]
- 22. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 23. jocpr.com [jocpr.com]
- 24. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 25. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 26. ijsdr.org [ijsdr.org]
Technical Support Center: Enhancing the Bioavailability of Moxifloxacin Hydrochloride Monohydrate in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Moxifloxacin hydrochloride monohydrate in animal studies.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments, offering potential causes and solutions in a question-and-answer format.
Formulation-Related Issues
Question: My nanoparticle suspension shows high polydispersity and particle aggregation. What could be the cause and how can I fix it?
Answer: High polydispersity and aggregation in nanoparticle suspensions can stem from several factors. Improper dispersion of the polymer or lipid during formulation is a common cause. Ensure that the organic phase is completely clear before emulsification. The concentration of the stabilizer (e.g., surfactant) is also critical; insufficient amounts can lead to instability. Additionally, the energy input during homogenization or sonication must be optimized. Excessive energy can lead to particle fragmentation and a broader size distribution, while insufficient energy may not adequately reduce particle size.
-
Troubleshooting Steps:
-
Optimize Stabilizer Concentration: Experiment with different concentrations of surfactants like Tween 80 or Poloxamer.[1]
-
Adjust Energy Input: Vary the sonication/homogenization time and power to find the optimal parameters for your specific formulation.
-
Check Polymer/Lipid Dissolution: Ensure complete dissolution of the polymer (e.g., PLGA) or lipid in the organic solvent before the emulsification step.[2]
-
Lyophilization with Cryoprotectant: If aggregation occurs after lyophilization, incorporate a cryoprotectant (e.g., trehalose, mannitol) into the formulation before freezing.
-
Question: The entrapment efficiency of Moxifloxacin in my lipid-based nanoparticles is low. How can I improve it?
Answer: Low entrapment efficiency is often related to the drug's solubility in the lipid matrix and its partitioning during the formulation process. The choice of lipid and the drug-to-lipid ratio are key factors.
-
Troubleshooting Steps:
-
Lipid Selection: Use lipids in which Moxifloxacin has higher solubility. Solid lipids like palmitic acid have been used successfully.[1]
-
Optimize Drug-to-Lipid Ratio: A very high drug load can lead to drug expulsion from the lipid matrix. Experiment with different ratios to find the optimal loading capacity.
-
Incorporate a Co-solvent: The use of co-solvents like methanol or butanol in the lipid phase can improve drug solubility and entrapment.[1]
-
Control Cooling Rate: For solid lipid nanoparticles prepared by melt emulsification, a rapid cooling of the nanoemulsion can promote drug entrapment by quickly solidifying the lipid matrix.
-
Question: My in situ gel formulation for oral delivery is not forming a gel of the desired consistency in simulated gastric fluid. What should I do?
Answer: The gelling of an in situ gel is dependent on the type and concentration of the gelling polymer and the ionic strength and pH of the medium.
-
Troubleshooting Steps:
-
Polymer Concentration: Adjust the concentration of the gelling polymer (e.g., sodium alginate, gellan gum).[3][4] Higher concentrations generally lead to a firmer gel.
-
Calcium Carbonate Concentration: For alginate-based systems, the concentration of calcium carbonate is crucial as it provides the Ca2+ ions for cross-linking in the acidic environment of the stomach.[3]
-
Viscosity-Enhancing Agents: The addition of viscosity-enhancing polymers like HPMC can modulate the gel strength and drug release.
-
pH of the Formulation: Ensure the initial pH of your formulation is appropriate for the chosen pH-sensitive polymer to prevent premature gelling.
-
Animal Dosing and Sampling Issues
Question: I am observing high variability in the plasma concentrations of Moxifloxacin between animals in the same group after oral gavage. What are the potential reasons?
Answer: High inter-animal variability in pharmacokinetic studies can be attributed to several factors related to the animal model, the formulation, and the administration technique.
-
Troubleshooting Steps:
-
Standardize Gavage Technique: Ensure that the oral gavage procedure is consistent for all animals. Improper placement of the gavage needle can lead to dosing into the esophagus instead of the stomach, affecting absorption. Refer to detailed oral gavage protocols for rats and mice.[1][5][6][7]
-
Fasting State: Standardize the fasting period for all animals before dosing. The presence of food in the stomach can significantly alter drug absorption.
-
Formulation Homogeneity: Ensure that the administered formulation is a homogenous suspension or solution. If it's a suspension, vortex it thoroughly before drawing each dose.
-
Animal Health: Use healthy animals of a consistent age and weight range. Underlying health issues can affect gastrointestinal motility and drug metabolism.
-
Stress Reduction: Stress can alter physiological parameters. Acclimatize the animals to the handling and dosing procedures to minimize stress.
-
Question: I am having difficulty obtaining consistent and clean plasma samples for HPLC analysis. What can I do?
Answer: Issues with plasma sample quality can arise from the blood collection and processing steps.
-
Troubleshooting Steps:
-
Anticoagulant Choice: Use an appropriate anticoagulant, such as heparin or EDTA, in the blood collection tubes to prevent clotting.[8]
-
Hemolysis Prevention: Avoid excessive force during blood collection and sample handling to prevent hemolysis, which can interfere with analytical methods.
-
Centrifugation Parameters: Optimize the centrifugation speed and time to ensure complete separation of plasma from blood cells. A common protocol is centrifugation at 9,400 x g for 10 minutes.[8]
-
Sample Storage: Immediately after separation, store the plasma samples at -80°C until analysis to prevent degradation of the analyte.[8]
-
Protein Precipitation: Employ an effective protein precipitation method (e.g., with methanol or trichloroacetic acid) to remove proteins that can interfere with the HPLC analysis.[8]
-
Frequently Asked Questions (FAQs)
Formulation Strategies
Q1: What are the most common strategies to enhance the oral bioavailability of Moxifloxacin?
A1: Common strategies focus on improving the solubility and dissolution rate of Moxifloxacin, which is a BCS Class I/II drug with good permeability but can have solubility limitations. These include:
-
Nanoparticle-based systems: Encapsulating Moxifloxacin in polymeric nanoparticles (e.g., PLGA) or solid lipid nanoparticles (SLNs) can protect the drug from degradation, control its release, and improve absorption.[1][3][9]
-
Solid Dispersions: Creating a solid dispersion of Moxifloxacin with a hydrophilic carrier can enhance its dissolution rate.[10][11]
-
Fast-Dissolving Tablets (FDTs): Formulating Moxifloxacin into FDTs with superdisintegrants can lead to rapid disintegration and dissolution in the gastrointestinal tract.[2][9]
-
In Situ Gelling Systems: Oral in situ gels can prolong the gastric residence time of the drug, allowing for more complete absorption.[3][4]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can form fine emulsions in the gut, enhancing the solubilization and absorption of lipophilic drugs.[12][13]
Q2: How does particle size affect the bioavailability of Moxifloxacin nanoparticles?
A2: Particle size is a critical parameter. Smaller particles (typically below 300 nm) offer a larger surface area-to-volume ratio, which can lead to a faster dissolution rate. For ocular delivery, smaller nanoparticles are less likely to cause irritation. However, for oral delivery, the optimal size may also depend on the mechanism of uptake (e.g., M-cell uptake in Peyer's patches).
Experimental Protocols
Q3: Can you provide a general protocol for preparing Moxifloxacin-loaded PLGA nanoparticles?
A3: A common method is the double emulsion (w/o/w) solvent evaporation technique:
-
Primary Emulsion (w/o): Dissolve Moxifloxacin HCl in an aqueous solution. Dissolve PLGA in a water-immiscible organic solvent (e.g., dichloromethane). Emulsify the aqueous drug solution in the organic polymer solution using a high-speed homogenizer or sonicator to form a water-in-oil emulsion.
-
Secondary Emulsion (w/o/w): Add the primary emulsion to a larger volume of an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA) and sonicate or homogenize again to form the double emulsion.
-
Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Collection and Washing: Collect the nanoparticles by centrifugation, and wash them several times with deionized water to remove excess stabilizer and unentrapped drug.
-
Lyophilization: Lyophilize the nanoparticles, often with a cryoprotectant, to obtain a dry powder for storage and later use.[3][9]
Q4: What is a standard procedure for oral gavage in rats?
A4: The following is a general guide, and it's crucial to be properly trained and follow institutional animal care guidelines:
-
Animal Restraint: Gently but firmly restrain the rat to immobilize its head and align the esophagus with the stomach.
-
Needle Measurement: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach and mark the needle accordingly.
-
Needle Insertion: Gently insert the ball-tipped gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the needle. Do not force it.
-
Dose Administration: Once the needle is in place, slowly administer the formulation.
-
Needle Removal: Gently withdraw the needle along the same path.
-
Monitoring: Monitor the animal for any signs of distress after the procedure.[1][5][6][7]
Analytical Methods
Q5: What is a typical HPLC method for quantifying Moxifloxacin in rat plasma?
A5: A reversed-phase HPLC (RP-HPLC) method with UV or fluorescence detection is commonly used.
-
Sample Preparation: Protein precipitation with an organic solvent like methanol or acetonitrile is a common first step.[8]
-
Stationary Phase: A C18 column is typically used.[8][14][15]
-
Mobile Phase: A mixture of an acidic buffer (e.g., phosphate buffer or aqueous triethylamine adjusted to an acidic pH) and an organic modifier (e.g., acetonitrile, methanol) is used in an isocratic or gradient elution mode.[8][15]
-
Detection: UV detection is often set around 293 nm. Fluorescence detection can offer higher sensitivity.[8][15]
-
Internal Standard: An internal standard (e.g., gatifloxacin) is used for accurate quantification.[8]
Data Presentation
Table 1: Pharmacokinetic Parameters of Different Moxifloxacin Formulations in Animal Models
| Formulation | Animal Model | Route of Administration | Cmax (µg/mL) | AUC (µg·h/mL) | Tmax (h) | Bioavailability (%) | Reference |
| Moxifloxacin Solution | Calves | Intravenous | - | 24.72 | - | 100 | [16] |
| Moxifloxacin Solution | Calves | Intramuscular | 2.41 | - | 1.54 | 87.19 | [16] |
| Moxifloxacin Solution | Calves | Subcutaneous | 2.20 | - | 1.59 | 75.94 | [16] |
| Moxifloxacin Solution | Wistar Rats | Oral | - | - | - | 52-91 | [17][18] |
| Moxifloxacin Solution | Beagle Dogs | Oral | - | - | - | 91 | [17][18] |
| PLGA Nanoparticles | Rabbits | Ocular | Higher than commercial eye drops | Higher than commercial eye drops | - | - | [3][9] |
Table 2: Physicochemical Properties of Moxifloxacin Nanoparticle Formulations
| Formulation Type | Polymer/Lipid | Particle Size (nm) | Polydispersity Index (PDI) | Entrapment Efficiency (%) | Reference |
| PLGA Nanoparticles | PLGA 75:25 | 164-490 | < 0.2 | 84.09 - 92.05 | [2] |
| Bilosomes | Sodium deoxycholate, Cremophor EL, Span 60 | 192 ± 4 | 0.28 ± 0.03 | 76 ± 4 | [19] |
| Solid Lipid Nanoparticles | Palmitic acid | ~292 | - | ~84 | [20] |
Visualizations
Figure 1: General experimental workflow for enhancing and evaluating the bioavailability of Moxifloxacin.
Figure 2: Logical troubleshooting workflow for addressing low bioavailability in animal studies.
References
- 1. ouv.vt.edu [ouv.vt.edu]
- 2. phmethods.net [phmethods.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of Moxifloxacin Hydrochloride loaded in-situ gel for the treatment of periodontitis: In-vitro drug release study and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. aniphy.fr [aniphy.fr]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. akjournals.com [akjournals.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. researchgate.net [researchgate.net]
- 11. japsonline.com [japsonline.com]
- 12. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Self-emulsifying Drug Delivery Systems and their Marketed Products: A Review [wisdomlib.org]
- 14. latamjpharm.org [latamjpharm.org]
- 15. jocpr.com [jocpr.com]
- 16. jddtonline.info [jddtonline.info]
- 17. Pharmacokinetics of the 8-methoxyquinolone, moxifloxacin: a comparison in humans and other mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Formulation and Evaluation of Moxifloxacin Loaded Bilosomes In-Situ Gel: Optimization to Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Improving the yield and purity of Moxifloxacin hydrochloride monohydrate synthesis
Technical Support Center: Synthesis of Moxifloxacin Hydrochloride Monohydrate
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield and purity of this compound?
A1: The critical factors include the quality of starting materials, control of reaction temperature, choice of solvent system for reaction and crystallization, effective removal of impurities, and proper drying of the final product to obtain the desired monohydrate form.[1][2][3] Positional isomers, in particular, are challenging to separate and can significantly impact the final yield and purity.[1][3][4]
Q2: How can I minimize the formation of the positional isomer impurity during the synthesis?
A2: The formation of positional isomers can be minimized by carefully controlling the reaction conditions during the condensation of 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylic acid (or its ester) with (S,S)-2,8-diazabicyclo[4.3.0]nonane.[2] Strategies include:
-
Reaction Temperature: Maintaining the recommended reaction temperature is crucial.
-
Absence of a strong base: Some processes suggest carrying out the condensation in the absence of a strong base to reduce isomer formation.[2]
-
Use of Borate Intermediates: The use of borate complexes as intermediates can lead to higher purity and reduced exothermicity during certain steps, which can indirectly reduce impurity formation.[1][5]
Q3: What is the significance of different crystalline forms of Moxifloxacin hydrochloride (monohydrate, anhydrous, pseudohydrate)?
A3: Moxifloxacin hydrochloride can exist in different polymorphic forms, such as the monohydrate, anhydrous, and pseudohydrate forms.[1][6] The specific crystalline form can affect the drug's stability, dissolution characteristics, and bioavailability. The monohydrate is a commonly desired form.[1] It is important to control the crystallization and drying conditions to obtain the correct and consistent polymorphic form.
Q4: Which analytical techniques are recommended for monitoring the purity of Moxifloxacin hydrochloride?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for quantifying moxifloxacin and its impurities.[7][8][9] UV-Spectrophotometry can also be used for quantitative analysis of the bulk drug.[10][11] For structural elucidation of impurities, techniques like Mass Spectrometry (MS) are employed.[12]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Overall Yield
| Possible Cause | Suggested Solution |
| Incomplete reaction during the condensation step. | Monitor the reaction progress using HPLC. Ensure the reaction goes to completion. The use of a borate intermediate may improve yields. One process claims a yield of 260.0 g of moxifloxacin hydrochloride from 100.0 g of nonane, compared to a prior art yield of 187.0 g.[1][13] |
| Loss of product during purification and crystallization. | Optimize the solvent system and cooling process during crystallization. A mixed solvent system of ethanol, water, and concentrated hydrochloric acid has been shown to improve yield and purity.[14][15][16] Avoid excessively high temperatures during dissolution as this can lead to degradation. |
| Formation of multiple byproducts. | Re-evaluate the reaction conditions, including temperature, reaction time, and the purity of reagents. The use of diisopropylethylamine as a base in acetonitrile has been reported to offer a good yield (80%) with minimal impurities.[17] |
Problem 2: High Impurity Levels, Particularly Positional Isomers
| Possible Cause | Suggested Solution |
| Sub-optimal reaction conditions leading to isomer formation. | Tightly control the temperature during the condensation reaction. Some literature suggests that higher temperatures can lead to increased formation of positional isomers.[2] |
| Ineffective purification to remove closely related impurities. | Purification via the formation of acid addition salts, such as the L-(+)-tartarate salt, can be effective in reducing the R,R isomer content from 5% to below 0.1%.[2] Recrystallization from a mixture of ethanol, water, and concentrated hydrochloric acid can also be effective.[14][15] |
| Degradation of the product during synthesis or work-up. | Avoid prolonged exposure to harsh acidic or basic conditions and high temperatures. |
Problem 3: Incorrect Crystalline Form (Not the Monohydrate)
| Possible Cause | Suggested Solution |
| Inappropriate solvent system for crystallization. | To obtain the monohydrate, crystallization from a mixture of ethanol and water is a common method.[1][6] |
| Incorrect drying procedure. | Dry the final product under controlled humidity and temperature. For example, drying under vacuum at 50-55°C.[3] Over-drying at high temperatures can lead to the formation of the anhydrous form. |
Quantitative Data Presentation
Table 1: Comparison of Purification Methods on Yield
| Purification Method | Starting Material | Solvent System | Yield | Reference |
| Recrystallization | 15kg crude Moxifloxacin HCl | 60L Ethanol, 60L Purified Water, 12L Conc. HCl | 87.3% | [14] |
| Recrystallization | 15kg crude Moxifloxacin HCl | 25L Ethanol, 100L Purified Water, 0.5L Conc. HCl | 84.0% | [14] |
| Recrystallization | 15kg crude Moxifloxacin HCl | 25L Ethanol, 80L Purified Water, 10L Conc. HCl | 64.7% | [14] |
| Conversion from Pseudohydrate | 50g Moxifloxacin HCl Pseudohydrate | 250ml Ethanol, 25ml HCl | 90.5% | [3] |
Experimental Protocols
Protocol 1: Synthesis of Moxifloxacin via Borate Intermediate
This protocol is a generalized representation based on literature.[1][4][5][13]
-
Formation of the Borate Complex:
-
Heat propionic anhydride (e.g., 200.0 g) to 80-85°C.
-
Add boric acid (e.g., 30.0 g) at a temperature range of 80-90°C and reflux for 2 hours.
-
Cool to 70°C and add Ethyl-1-cyclopropyl-6-7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolone carboxylate (e.g., 100 g).
-
Raise the temperature to 100°C and maintain for 4 hours.
-
Cool to 0°C and slowly add purified water.
-
Filter the product, wash with water, and dry.
-
-
Condensation with (S,S)-2,8-diazabicyclo[4.3.0]nonane:
-
Suspend the borate complex (e.g., 100.0 g) in acetonitrile (e.g., 445.0 ml).
-
Add (S,S)-2,8-diazabicyclo[4.3.0]nonane (e.g., 29.0 g) diluted with acetonitrile.
-
Heat to reflux and maintain for 2 hours.
-
Distill the reaction mass under vacuum.
-
Add diisopropyl ether, cool, filter, and dry the intermediate.
-
-
Hydrolysis to Moxifloxacin Base:
-
Hydrolyze the intermediate from the previous step to obtain the moxifloxacin base.
-
-
Formation of Moxifloxacin Hydrochloride:
-
Stir the moxifloxacin base (e.g., 70.0 g) with methanol (e.g., 350.0 ml).
-
Adjust the pH to 1.0 – 2.0 using methanolic hydrochloric acid.
-
Chill to 0-5°C and stir for 1 hour.
-
Filter the solid and dry under vacuum at 85-90°C to yield moxifloxacin hydrochloride.
-
Protocol 2: Purification of Moxifloxacin Hydrochloride by Recrystallization
This protocol is based on a described method to achieve high purity.[14][15]
-
Dissolution:
-
To 15kg of crude moxifloxacin hydrochloride, add a mixed solvent of 60L ethanol, 60L purified water, and 12L concentrated hydrochloric acid.
-
Stir and heat to 80°C to dissolve, and then reflux for 60 minutes.
-
-
Filtration and Crystallization:
-
Filter the hot solution.
-
Cool the filtrate to 0°C and stir for 1 hour to allow for crystallization.
-
-
Isolation and Drying:
-
Centrifuge the crystallized solution to obtain the solid precipitate.
-
Dry the solid precipitate at 50°C to obtain the purified moxifloxacin hydrochloride.
-
Visualizations
Caption: General synthesis workflow for Moxifloxacin Hydrochloride.
Caption: Recrystallization process for Moxifloxacin Hydrochloride.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. WO2008059223A2 - Process for the synthesis of moxifloxacin hydrochloride - Google Patents [patents.google.com]
- 2. EP1992626A1 - Process for the preparation of moxifloxacin hydrochloride - Google Patents [patents.google.com]
- 3. An Improved Process For The Preparation Of Moxifloxacin Hydrochloride [quickcompany.in]
- 4. Process for the synthesis of moxifloxacin hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. WO2007010555A2 - Novel crystalline forms of moxifloxacin hydrochloride and process for preparation thereof - Google Patents [patents.google.com]
- 7. validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. ijrti.org [ijrti.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. A comprehensive overview on the analytical techniques used for determination of moxifloxacin hydrochloride in pharmaceutical and biological matrices [journals.ekb.eg]
- 12. researchgate.net [researchgate.net]
- 13. EP2474547A2 - Process for the Synthesis of Moxifloxacin Hydrochloride - Google Patents [patents.google.com]
- 14. CN108409735B - Purification method of moxifloxacin hydrochloride and preparation method of moxifloxacin hydrochloride - Google Patents [patents.google.com]
- 15. A kind of purification method of moxifloxacin hydrochloride and the preparation method of moxifloxacin hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 16. CN108409735A - A kind of purification process of moxifloxacin hydrochloride and the preparation method of moxifloxacin hydrochloride - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
Mitigating photodegradation of Moxifloxacin hydrochloride monohydrate during experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the photodegradation of Moxifloxacin hydrochloride monohydrate during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is photodegradation and why is it a concern for this compound?
A1: Photodegradation is the process by which a molecule is broken down by light. Moxifloxacin, a fluoroquinolone antibiotic, is known to be sensitive to light, particularly UV radiation.[1][2] This degradation can lead to a loss of antibacterial activity and the formation of potentially toxic byproducts, compromising experimental results and the stability of pharmaceutical formulations.[2]
Q2: What are the primary factors that influence the photodegradation of Moxifloxacin?
A2: The primary factors influencing Moxifloxacin's photodegradation are:
-
Light Exposure: Direct exposure to UV and visible light is the main driver of degradation.[3][4]
-
pH of the Solution: The rate of photodegradation is significantly affected by the pH of the medium. Moxifloxacin is most stable at a neutral pH of around 7.5.[1] Degradation is faster in both acidic (pH 2.0) and alkaline (pH 12.0) conditions.[1]
-
Presence of Metal Ions: Certain metal ions, such as Cu(II) and Fe(III), can enhance the degradation of Moxifloxacin in solutions.[5]
-
Solvent: The type of solvent used can also influence the degradation rate.[1]
-
Excipients: Some pharmaceutical excipients can either accelerate or inhibit photodegradation.[2] For instance, in the solid phase, some metal ions have been shown to decrease photodegradation.[5]
Q3: What are the typical degradation products of Moxifloxacin?
A3: Several photodegradation products of Moxifloxacin have been identified. The degradation pathways often involve cleavage of the diazabicyclononane side chain.[1][6] Some identified products include 1-cyclopropyl-6-fluoro-7-amino-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and 7-[3-(3-aminopropyl)-1H-pyrrol-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[3][5]
Troubleshooting Guide
Issue 1: I am observing rapid degradation of my Moxifloxacin solution during my experiment.
-
Question: Have you protected your solution from light?
-
Answer: Moxifloxacin is highly susceptible to photodegradation. All experiments should be conducted in a dark chamber or under subdued light.[1][7] Use amber-colored glassware or wrap your containers in aluminum foil to minimize light exposure.
-
Question: What is the pH of your solution?
-
Answer: The photodegradation of Moxifloxacin is pH-dependent. The molecule is most stable around pH 7-8.[1] Both acidic and alkaline conditions can accelerate degradation.[1] Consider adjusting the pH of your solution to the neutral range if your experimental conditions allow.
Issue 2: My analytical results (e.g., HPLC chromatogram) show unexpected peaks.
-
Question: Could these peaks be degradation products?
-
Answer: Unidentified peaks in your chromatogram are likely degradation products of Moxifloxacin. Forced degradation studies under various stress conditions (acid, base, oxidation, heat, and light) can help confirm the identity of these peaks.[8][9]
-
Question: How can I confirm the identity of these degradation products?
-
Answer: Techniques like LC-MS/MS are instrumental in identifying the chemical structures of degradation products.[1][2]
Issue 3: I am seeing inconsistent results between experimental batches.
-
Question: Are you preparing your Moxifloxacin solutions fresh for each experiment?
-
Answer: To ensure consistency and avoid variability due to degradation over time, it is recommended to use freshly prepared solutions of Moxifloxacin for each experiment.[1][7]
-
Question: Is there any potential for metal ion contamination in your reagents or solvents?
-
Answer: The presence of metal ions like Cu(II) and Fe(III) can catalyze the photodegradation of Moxifloxacin in solution.[5] Ensure the use of high-purity reagents and solvents to minimize metal ion contamination.
Quantitative Data Summary
Table 1: Apparent First-Order Rate Constants (kobs) for Moxifloxacin Photodegradation at Different pH Values
| pH | kobs (x 10-4 min-1) |
| 2.0 | 15.0 (approx.) |
| 7.5 | 0.69 |
| 12.0 | 19.50 |
Data sourced from a kinetic study on the photodegradation of Moxifloxacin in aqueous solutions.[1]
Table 2: Apparent First-Order Rate Constants (kobs) for Moxifloxacin Photodegradation in Different Organic Solvents
| Solvent | kobs (x 10-4 min-1) |
| 1-Butanol | 1.24 |
| Acetonitrile | 2.04 |
Data sourced from a kinetic study on the photodegradation of Moxifloxacin in organic solvents.[1]
Experimental Protocols
Protocol 1: Photostability Testing of this compound
Objective: To evaluate the photostability of Moxifloxacin under controlled light exposure.
Materials:
-
This compound
-
Appropriate buffer solutions (e.g., pH 2.0, 7.5, 12.0)[1]
-
Volumetric flasks and pipettes
-
Photostability chamber with a UV lamp (e.g., Philips 30 W TUV tube with 87% emission at 290 nm)[1]
-
HPLC system with a UV detector
-
Amber-colored sample vials
Methodology:
-
Prepare a stock solution of Moxifloxacin (e.g., 1 mg/mL) in the desired buffer. Protect this solution from light.[1]
-
Dilute the stock solution to the desired experimental concentration (e.g., 5 x 10-5 M).[1]
-
Transfer the solution to a quartz vessel or other UV-transparent container.
-
Place the vessel in the photostability chamber at a fixed distance from the UV lamp (e.g., 25 cm).[1]
-
Withdraw samples at predetermined time intervals.
-
Immediately transfer the withdrawn samples to amber-colored vials and store them protected from light until analysis.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of Moxifloxacin.
-
Calculate the degradation rate constant.
Protocol 2: Analysis of Moxifloxacin and its Degradation Products by RP-HPLC
Objective: To separate and quantify Moxifloxacin and its photodegradation products.
Materials:
-
HPLC system with a quaternary pump, UV detector, and data acquisition software.[10][11]
-
Reversed-phase C18 column (e.g., 250mm x 4.6mm, 5µm particle size).[11]
-
Sodium phosphate buffer (e.g., 10mM).[11]
-
Orthophosphoric acid for pH adjustment.[11]
-
Moxifloxacin reference standard and samples from the photodegradation experiment.
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of sodium phosphate buffer and methanol (e.g., 60:40 v/v).[11] Adjust the pH to 4.4 with orthophosphoric acid.[11] Filter and degas the mobile phase before use.
-
Chromatographic Conditions:
-
Standard Preparation: Prepare a series of standard solutions of Moxifloxacin in the mobile phase at known concentrations to generate a calibration curve.
-
Sample Preparation: Dilute the samples from the photodegradation experiment with the mobile phase to a suitable concentration within the linear range of the calibration curve.
-
Analysis: Inject the standard solutions and samples into the HPLC system and record the chromatograms.
-
Quantification: Identify the peak corresponding to Moxifloxacin based on its retention time. Calculate the concentration of Moxifloxacin in the samples using the calibration curve. The appearance of new peaks will indicate the formation of degradation products.
Visualizations
Caption: Simplified photodegradation pathway of Moxifloxacin.
Caption: General experimental workflow for studying Moxifloxacin photodegradation.
References
- 1. Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photodegradation of Moxifloxacin Hydrochloride Solutions under Visible Light Irradiation: Identification of Products and the Effect of pH on their Formation | Semantic Scholar [semanticscholar.org]
- 4. csef.usc.edu [csef.usc.edu]
- 5. Determination of photostability and photodegradation products of moxifloxacin in the presence of metal ions in solutions and solid phase. Kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brjac.com.br [brjac.com.br]
- 7. researchgate.net [researchgate.net]
- 8. ijpbs.com [ijpbs.com]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. idosi.org [idosi.org]
Validation & Comparative
A Comparative Guide to the Analytical Method Validation of Moxifloxacin Hydrochloride Monohydrate Following ICH Guidelines
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a detailed comparison of three common analytical techniques—Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry—for the quantitative determination of Moxifloxacin hydrochloride monohydrate, with all validation parameters assessed according to the International Conference on Harmonisation (ICH) guidelines.
This publication presents a side-by-side analysis of experimental data, offering a clear perspective on the performance of each method. Detailed experimental protocols are provided to enable replication and adaptation in a laboratory setting.
Comparative Analysis of Validation Parameters
The performance of each analytical method was evaluated against the validation parameters stipulated by ICH guidelines. These include accuracy, precision, linearity, specificity, limit of detection (LOD), and limit of quantitation (LOQ). A summary of the quantitative data is presented below for easy comparison.
| Validation Parameter | RP-HPLC Method | HPTLC Method | UV-Vis Spectrophotometry Method |
| Linearity Range | 20 - 60 µg/mL[1][2] | 9 - 54 ng/spot[3][4] | 1 - 20 µg/mL[5] |
| Correlation Coefficient (r²) | > 0.999[1][2][6] | > 0.99[3][4] | > 0.994[5] |
| Accuracy (% Recovery) | 99.3% - 102%[1][2] | 98% - 102%[3][4] | 98.1% - 101%[5] |
| Precision (% RSD) | |||
| - Intraday | < 2%[1][2] | < 2%[3][4] | < 2%[5] |
| - Interday | < 2%[1][2] | Not Reported | < 2%[5] |
| Limit of Detection (LOD) | 1.8 µg/mL[1] | Not Reported | 0.037 µg/mL[7] |
| Limit of Quantitation (LOQ) | 5.6 µg/mL[1] | Not Reported | 0.112 µg/mL[7] |
| Specificity | Specific[1] | Specific[3][4] | Specific[5] |
Experimental Protocols
Detailed methodologies for the validation of each analytical technique are outlined below. These protocols are based on established and validated methods and adhere to ICH guidelines.
RP-HPLC Method
Objective: To determine the concentration of this compound in a sample using RP-HPLC.
Instrumentation:
-
High-Performance Liquid Chromatograph with UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Triethylamine (TEA) or Orthophosphoric acid
Chromatographic Conditions:
-
Mobile Phase: A mixture of 0.1% triethylamine in water and methanol in an isocratic elution. A common ratio is a buffered aqueous phase and an organic modifier (e.g., Buffer:Methanol 55:45 v/v)[2].
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: Ambient (e.g., 25°C)[2]
-
Injection Volume: 10 µL[2]
Validation Procedure:
-
Linearity: Prepare a series of standard solutions of Moxifloxacin in the mobile phase at concentrations ranging from 20 to 60 µg/mL. Inject each concentration in triplicate and plot a calibration curve of peak area versus concentration.
-
Accuracy: Perform recovery studies by spiking a known concentration of the drug product with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Calculate the percentage recovery.
-
Precision:
-
Intraday Precision (Repeatability): Analyze six replicate injections of a standard solution at a single concentration on the same day.
-
Interday Precision (Intermediate Precision): Repeat the analysis on different days, or with different analysts or equipment.
-
-
Specificity: Analyze a placebo sample (containing all excipients except the active pharmaceutical ingredient) to ensure that there is no interference at the retention time of Moxifloxacin.
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
HPTLC Method
Objective: To quantify this compound using HPTLC with densitometric detection.
Instrumentation:
-
HPTLC system with a sample applicator, developing chamber, and densitometric scanner
-
HPTLC plates pre-coated with silica gel 60 F254
Reagents and Materials:
-
This compound reference standard
-
Methanol (AR grade)
-
Methylene chloride (AR grade)
-
Strong ammonia solution (AR grade)
-
Acetonitrile (AR grade)
Chromatographic Conditions:
-
Stationary Phase: HPTLC plates with silica gel 60 F254[3][4]
-
Mobile Phase: Methylene chloride: Methanol: Strong ammonia solution: Acetonitrile (10:10:5:10 v/v/v/v)[3][4]
-
Application: Apply samples as bands of a specified width.
-
Development: Develop the plate in a saturated chromatographic chamber.
-
Detection: Scan the dried plate densitometrically at 292 nm[3][4].
Validation Procedure:
-
Linearity: Apply different volumes of a standard solution to the HPTLC plate to obtain a concentration range of 9-54 ng/spot. Plot the peak area against the concentration.
-
Accuracy: Perform recovery studies by analyzing a sample of known concentration and comparing the measured amount to the true value.
-
Precision: Assess repeatability by analyzing multiple applications of the same standard solution.
-
Specificity: Analyze a placebo sample to confirm the absence of interfering peaks at the Rf of Moxifloxacin.
UV-Vis Spectrophotometry Method
Objective: To determine the concentration of this compound using UV-Vis spectrophotometry.
Instrumentation:
-
UV-Visible double beam spectrophotometer with matched quartz cells
Reagents and Materials:
-
This compound reference standard
-
Distilled water or 0.1 M Hydrochloric acid
Methodology:
Validation Procedure:
-
Linearity: Prepare a series of standard solutions in the chosen solvent with concentrations ranging from 1-20 µg/mL. Measure the absorbance of each solution at the λmax and construct a calibration curve.
-
Accuracy: Determine the accuracy by the standard addition method at three different levels (80%, 100%, and 120% of the label claim)[5].
-
Precision:
-
Intraday Precision: Analyze a standard solution multiple times on the same day.
-
Interday Precision: Analyze the same standard solution on different days.
-
-
Specificity: Scan a placebo solution to ensure no significant absorbance at the analytical wavelength.
Visualizing the Validation Workflow
To provide a clear overview of the logical flow of the analytical method validation process as per ICH guidelines, the following diagram was generated using Graphviz.
Caption: Workflow for Analytical Method Validation according to ICH Guidelines.
Conclusion
The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis, such as the need for high sensitivity, sample throughput, and cost-effectiveness.
-
RP-HPLC offers high specificity and is well-suited for stability-indicating assays.
-
HPTLC provides a high-throughput and cost-effective alternative for routine quality control.
-
UV-Vis Spectrophotometry is a simple, rapid, and economical method suitable for the routine analysis of bulk drug and simple formulations.
All three methods, when properly validated according to ICH guidelines, can provide accurate and reliable results for the quantification of this compound. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical industry, aiding in the selection and implementation of the most appropriate analytical method for their needs.
References
- 1. jocpr.com [jocpr.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. researchgate.net [researchgate.net]
- 4. A validated HPTLC method for estimation of moxifloxacin hydrochloride in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. ijopp.org [ijopp.org]
- 7. jptcp.com [jptcp.com]
Comparative in vitro activity of Moxifloxacin hydrochloride monohydrate and levofloxacin
This guide provides a detailed comparison of the in vitro activity of moxifloxacin hydrochloride monohydrate and levofloxacin, two widely used fluoroquinolone antibiotics. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their relative potency against key bacterial pathogens, supported by experimental data and methodologies.
Overview of In Vitro Activity
Moxifloxacin generally demonstrates greater in vitro potency against Gram-positive bacteria compared to levofloxacin.[1] Studies have consistently shown that moxifloxacin has a lower minimum inhibitory concentration (MIC) for 90% of organisms (MIC90) against Streptococcus pneumoniae, including strains resistant to penicillin and other fluoroquinolones.[2][3][4][5] Against Staphylococcus aureus, moxifloxacin is reported to be 4- to 8-fold more potent than levofloxacin.[6] While both drugs exhibit similar activity against Gram-negative respiratory pathogens like Haemophilus influenzae and Moraxella catarrhalis, moxifloxacin often shows a slight advantage.[1][2]
The enhanced activity of moxifloxacin, particularly against Gram-positive cocci, is a significant differentiator.[7] Furthermore, some in vitro studies suggest that moxifloxacin may have a lower propensity for the selection of resistant mutant strains compared to levofloxacin.[2][6][8]
Data Presentation: Minimum Inhibitory Concentration (MIC)
The following tables summarize the comparative in vitro activities of moxifloxacin and levofloxacin against various bacterial isolates, as reported in several studies. The MIC is the lowest concentration of an antibiotic that prevents visible in vitro growth of a bacterium.[9]
Table 1: Comparative MICs against Streptococcus pneumoniae
| Antibiotic | MIC Range (mg/L) | MIC90 (mg/L) | Reference(s) |
| Moxifloxacin | 0.06 - 0.25 | 0.25 | [4] |
| Levofloxacin | - | 1.0 | [2] |
| Moxifloxacin | - | 0.19 | [3] |
| Levofloxacin | <0.002 - >32 | - | [3] |
| Moxifloxacin | - | 0.25 | [5] |
| Levofloxacin | - | 1.0 | [5] |
Table 2: Comparative MICs against Staphylococcus aureus
| Antibiotic | MIC Range (mg/L) | MIC90 (mg/L) | Reference(s) |
| Moxifloxacin | 0.03 - 1 | - | [6] |
| Levofloxacin | 0.25 - 8 | - | [6] |
Table 3: Comparative MICs against Haemophilus influenzae
| Antibiotic | MIC90 (mg/L) | Reference(s) |
| Moxifloxacin | 0.008 - 0.03 | [2] |
| Levofloxacin | 0.008 - 0.03 | [2] |
| Moxifloxacin | 0.03 | [5] |
| Levofloxacin | - |
Table 4: Comparative MICs against Moraxella catarrhalis
| Antibiotic | MIC90 (mg/L) | Reference(s) |
| Moxifloxacin | 0.015 - 0.06 | [2] |
| Levofloxacin | 0.015 - 0.06 | [2] |
| Moxifloxacin | 0.06 | [5] |
| Levofloxacin | - |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized in vitro method to quantify the susceptibility of a bacterium to an antimicrobial agent.[10][11] The primary methods employed are broth dilution and agar dilution.[10][11]
Broth Dilution Method
The broth dilution method involves preparing a series of tubes with decreasing concentrations of the antibiotic in a liquid growth medium.[12]
-
Preparation of Antibiotic Solutions: A stock solution of the antibiotic is prepared and then serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) to obtain a range of concentrations.[12]
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared, typically adjusted to a concentration of approximately 5x10^5 colony-forming units (CFU)/mL.[10][11]
-
Inoculation and Incubation: Each tube containing the diluted antibiotic is inoculated with the bacterial suspension. The tubes are then incubated under specific conditions (e.g., 37°C for 18-24 hours).[10]
-
Determination of MIC: After incubation, the tubes are visually inspected for turbidity, which indicates bacterial growth. The MIC is the lowest concentration of the antibiotic in which there is no visible growth.[10][12]
Agar Dilution Method
In the agar dilution method, the antibiotic is incorporated into an agar medium at various concentrations.[13]
-
Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton agar) are prepared, each containing a different concentration of the antibiotic.[13]
-
Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the broth dilution method.
-
Inoculation and Incubation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate. The plates are then incubated under appropriate conditions.
-
Determination of MIC: Following incubation, the plates are examined for bacterial growth. The MIC is the lowest concentration of the antibiotic that prevents the growth of the bacterial colonies.[13]
Visualizations
Mechanism of Action of Fluoroquinolones
Caption: Mechanism of action of fluoroquinolones.
Experimental Workflow for MIC Determination
Caption: General workflow for MIC determination.
References
- 1. [In vitro activity of moxifloxacin against respiratory pathogens in Latin America] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the in vitro activities of several new fluoroquinolones against respiratory pathogens and their abilities to select fluoroquinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Moxifloxacin: a comparison with other antimicrobial agents of in-vitro activity against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benchmarking the In Vitro Activities of Moxifloxacin and Comparator Agents against Recent Respiratory Isolates from 377 Medical Centers throughout the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Activity of and Resistance to Moxifloxacin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacodynamics of moxifloxacin and levofloxacin against Staphylococcus aureus and Staphylococcus epidermidis in an in vitro pharmacodynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. files.core.ac.uk [files.core.ac.uk]
Moxifloxacin Hydrochloride Monohydrate vs. Ciprofloxacin: A Head-to-Head Comparison Against Respiratory Pathogens
Introduction
Moxifloxacin and ciprofloxacin are both prominent antibiotics belonging to the fluoroquinolone class, widely utilized in the management of respiratory tract infections.[1] While they share a common mechanism of action, their antibacterial spectrums exhibit significant differences, particularly concerning key respiratory pathogens. Moxifloxacin, a newer 8-methoxyquinolone, generally demonstrates enhanced activity against Gram-positive bacteria, such as Streptococcus pneumoniae, and atypical pathogens.[2][3] Conversely, ciprofloxacin often retains superior potency against certain Gram-negative organisms, including Pseudomonas aeruginosa.[2][4] This guide provides an objective, data-driven comparison of their performance against common respiratory pathogens to inform researchers, scientists, and drug development professionals.
Mechanism of Action
Both moxifloxacin and ciprofloxacin exert their bactericidal effects by inhibiting essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[5][6] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By binding to these enzymes, the fluoroquinolones block the separation of bacterial DNA, thereby inhibiting cell replication and leading to bacterial cell death.[5][6]
Caption: Mechanism of action for Moxifloxacin and Ciprofloxacin.
In Vitro Activity: A Quantitative Comparison
The in vitro potency of an antibiotic is commonly measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The MIC₅₀ and MIC₉₀ values represent the concentrations required to inhibit 50% and 90% of the tested bacterial isolates, respectively.
Table 1: In Vitro Activity (MIC in µg/mL) Against Typical Respiratory Pathogens
| Pathogen | Antibiotic | MIC₅₀ | MIC₉₀ | Key Findings & Citations |
| Streptococcus pneumoniae | Moxifloxacin | 0.12 | 0.25 | Moxifloxacin is 4 to 16 times more active than ciprofloxacin against S. pneumoniae.[7][8][9] Its activity is generally unaffected by penicillin resistance.[7] |
| Ciprofloxacin | 1.0 - 2.0 | 4.0 | Ciprofloxacin has only marginal activity against pneumococci.[8] | |
| Haemophilus influenzae | Moxifloxacin | ≤0.03 - 0.06 | 0.06 | Both drugs show good activity, with ciprofloxacin being slightly more active.[2][7] Activity is not affected by β-lactamase production.[7] |
| Ciprofloxacin | ≤0.015 - 0.03 | 0.015 - 0.03 | Ciprofloxacin is highly active against H. influenzae.[7][10] | |
| Moraxella catarrhalis | Moxifloxacin | 0.06 | 0.06 - 0.12 | Both antibiotics demonstrate similar and excellent activity.[2][7][9] |
| Ciprofloxacin | ≤0.03 - 0.06 | ≤0.03 - 0.06 | Both antibiotics demonstrate similar and excellent activity.[2][7] |
Table 2: In Vitro Activity (MIC in µg/mL) Against Atypical Respiratory Pathogens
| Pathogen | Antibiotic | MIC₉₀ | Key Findings & Citations |
| Chlamydia pneumoniae | Moxifloxacin | 0.06 | Moxifloxacin is significantly more potent than ciprofloxacin against atypical pathogens.[3][11] |
| Ciprofloxacin | ~1.0 | Ciprofloxacin has weaker activity compared to newer fluoroquinolones.[11] | |
| Mycoplasma pneumoniae | Moxifloxacin | 0.125 - 0.25 | Moxifloxacin demonstrates excellent activity against atypical respiratory pathogens.[11] |
| Ciprofloxacin | 1.0 - 2.0 | Ciprofloxacin is less active against M. pneumoniae. | |
| Legionella pneumophila | Moxifloxacin | 0.016 - 0.06 | Both drugs are highly potent against L. pneumophila, with moxifloxacin showing slightly greater activity.[11] |
| Ciprofloxacin | 0.03 | Both drugs are highly potent against L. pneumophila.[11] |
Table 3: In Vitro Activity (MIC in µg/mL) Against Other Relevant Pathogens
| Pathogen | Antibiotic | MIC₅₀ | MIC₉₀ | Key Findings & Citations | | :--- | :--- | :--- | :--- | | Staphylococcus aureus (MSSA) | Moxifloxacin | 0.06 | 0.12 | Moxifloxacin is significantly more potent (8 to 32-fold) than ciprofloxacin against staphylococci.[2][12][13] | | | Ciprofloxacin | 0.25 | 0.5 | | | Staphylococcus aureus (MRSA) | Moxifloxacin | 2.0 | 4.0 | Moxifloxacin is also more active against ciprofloxacin-resistant S. aureus.[14] | | | Ciprofloxacin | >8.0 | >8.0 | | | Klebsiella pneumoniae | Moxifloxacin | 0.12 | >32 | Ciprofloxacin is more active against K. pneumoniae.[2][4] | | | Ciprofloxacin | 0.047 | >32 | Ciprofloxacin is more active against K. pneumoniae.[2][15] | | Pseudomonas aeruginosa | Moxifloxacin | 2.0 | >4.0 - 32 | Ciprofloxacin is significantly more active against P. aeruginosa.[2][4][14] | | | Ciprofloxacin | 0.25 | 1.0 | Ciprofloxacin is one of the more potent fluoroquinolones against this pathogen.[2][4] |
Experimental Protocols: Antimicrobial Susceptibility Testing
The quantitative data presented above is primarily generated through standardized antimicrobial susceptibility testing (AST) methods. The goal of AST is to determine the susceptibility of bacteria to various antimicrobial agents and to monitor the evolution of resistance.
Key Methodologies
-
Broth Microdilution: This is a widely used method for determining the Minimum Inhibitory Concentration (MIC).[10] It involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the lowest concentration of the antibiotic that completely inhibits visible bacterial growth is recorded as the MIC.[16]
-
Agar Dilution: In this method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes. The surface of each plate is inoculated with a standardized number of bacteria. The MIC is determined as the lowest antibiotic concentration that prevents growth on the agar surface.
-
Disk Diffusion (Kirby-Bauer Test): This is a qualitative or semi-quantitative method where paper disks impregnated with a specific concentration of an antibiotic are placed on an agar plate uniformly inoculated with the test bacterium.[16][17] The antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear "zone of inhibition" will appear around the disk. The diameter of this zone is measured and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant.
Caption: General workflow for Broth Microdilution Susceptibility Testing.
Summary and Conclusion
Moxifloxacin and ciprofloxacin exhibit distinct activity profiles against respiratory pathogens, which dictates their clinical utility.
-
Moxifloxacin demonstrates superior in vitro potency against the most critical Gram-positive respiratory pathogen, Streptococcus pneumoniae, including penicillin-resistant strains.[7][8] It also has excellent activity against atypical pathogens like Mycoplasma pneumoniae and Chlamydia pneumoniae.[3][11] This makes it a strong candidate for empirical treatment of community-acquired pneumonia (CAP).
-
Ciprofloxacin shows greater activity against many Gram-negative bacteria, most notably Pseudomonas aeruginosa.[2] While it is highly effective against Haemophilus influenzae, its poor activity against S. pneumoniae and atypical pathogens limits its use as a first-line monotherapy for typical CAP.[1][8]
References
- 1. Oral fluoroquinolones in the treatment of pneumonia, bronchitis and sinusitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Moxifloxacin activity against clinical isolates compared with the activity of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Moxifloxacin - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. [National Multicenter study of the in vitro activity of moxifloxacin against respiratory tract pathogens] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Benchmarking the In Vitro Activities of Moxifloxacin and Comparator Agents against Recent Respiratory Isolates from 377 Medical Centers throughout the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Fluoroquinolones and Macrolides on Eradication and Resistance of Haemophilus influenzae in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Activity of moxifloxacin against pathogens with decreased susceptibility to ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medscape.com [medscape.com]
- 15. journals.plos.org [journals.plos.org]
- 16. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Study of bacterial respiratory infections and antimicrobial susceptibility profile among antibiotics naive outpatients visiting Meru teaching and referral hospital, Meru County, Kenya in 2018 - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of different analytical methods for Moxifloxacin hydrochloride monohydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of different analytical methods for the quantification of Moxifloxacin hydrochloride monohydrate in pharmaceutical formulations. The following sections detail the performance of various techniques, supported by experimental data, to aid in the selection of the most suitable method for specific research and quality control needs.
Data Presentation: A Comparative Analysis
The performance of various analytical methods for this compound is summarized below. The data highlights key validation parameters to facilitate a direct comparison of their efficacy and reliability.
| Analytical Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| RP-HPLC | 20 - 60 | 0.999 | 99.3 - 102 | < 2 | [1] |
| 10 - 150 | 0.999 | 99.97 - 100.06 | < 1 | [2] | |
| 20 - 60 | - | 99.3 - 100.2 | 0.58 | [3] | |
| 0.25 - 1.5 (for impurities) | > 0.99 | - | < 5 | [4] | |
| UPLC | - | - | - | - | [5] |
| UV Spectrophotometry | 80% - 120% of test conc. | - | - | < 2 | [6] |
| Microbiological Assay | 0.125 - 16 | > 0.98 | 89.4 - 110.2 | ≤ 6.39 | [7] |
| Kinetic Spectrophotometry | 1.826x10⁻⁶ - 1.370x10⁻⁵ M | - | - | - | [8] |
| Colorimetry | - | - | - | - | [9][10] |
Experimental Protocols
Detailed methodologies for the most commonly employed analytical techniques are provided below. These protocols are based on validated methods reported in the literature.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is widely used for its specificity and accuracy in quantifying Moxifloxacin hydrochloride.
a. Instrumentation and Conditions:
-
HPLC System: Agilent Technologies 1200 series or equivalent.[11]
-
Mobile Phase: A mixture of buffer (pH 2.5 with Triethylamine and Orthophosphoric acid) and Methanol in a 55:45 (v/v) ratio.[11] The mobile phase should be filtered and degassed before use.[3]
-
Column Temperature: 25°C.[3]
b. Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of Moxifloxacin hydrochloride working standard in the mobile phase to obtain a stock solution of a known concentration (e.g., 1000 µg/mL).[2]
-
From the stock solution, prepare a series of working standard solutions of different concentrations (e.g., 20-60 µg/mL) by diluting with the mobile phase.[1][3]
c. Sample Preparation (for Tablets):
-
Weigh and powder a minimum of 20 tablets to ensure homogeneity.[3]
-
Transfer a quantity of the powder equivalent to a specific amount of Moxifloxacin (e.g., 400 mg) into a volumetric flask.[3]
-
Add a portion of the mobile phase and sonicate for approximately 15 minutes to dissolve the drug.[3]
-
Make up the volume with the mobile phase and filter the solution through a 0.45 µm filter.[1]
-
Further dilute the filtered solution with the mobile phase to a concentration within the linear range of the method.[3]
d. Analysis:
-
Inject equal volumes (10 µL) of the blank (mobile phase), standard solutions, and sample solution into the chromatograph.[3]
-
Record the chromatograms and measure the peak areas.
-
Calculate the concentration of Moxifloxacin in the sample by comparing its peak area with that of the standard.
UV Spectrophotometry
This method is a simpler and more cost-effective alternative to HPLC for the quantification of Moxifloxacin.
a. Instrumentation:
-
Spectrophotometer: A double beam UV-Visible spectrophotometer (e.g., Shimadzu UV-1700) with appropriate software.[12]
b. Solvent:
-
0.1 M Hydrochloric acid.[6]
c. Standard Solution Preparation:
-
Prepare a stock solution of Moxifloxacin hydrochloride in the solvent.
-
From the stock solution, prepare a series of dilutions to obtain concentrations within the desired range.
d. Sample Preparation (for Tablets):
-
Follow a similar procedure as for HPLC to obtain a filtered solution of the drug in the solvent.
-
Dilute the solution to a concentration that falls within the absorbance range of the spectrophotometer.
e. Analysis:
-
Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax), which is approximately 294 nm for Moxifloxacin in 0.1 M HCl.[6]
-
Calculate the concentration of Moxifloxacin in the sample using the Beer-Lambert law or by constructing a calibration curve.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of analytical methods and a general experimental workflow for a stability-indicating HPLC method.
References
- 1. jocpr.com [jocpr.com]
- 2. ijrpc.com [ijrpc.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpbs.com [ijpbs.com]
- 6. scispace.com [scispace.com]
- 7. validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of Spectrophotometric, Atomic Absorption and Kinetic Methods for Determination of Moxifloxacin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ojshostng.com [ojshostng.com]
- 11. researchgate.net [researchgate.net]
- 12. ijrpr.com [ijrpr.com]
A Comparative In Vivo Efficacy Analysis of Moxifloxacin Hydrochloride Monohydrate and Other Fluoroquinolones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of Moxifloxacin hydrochloride monohydrate against other prominent fluoroquinolones. The analysis is supported by experimental data from various preclinical models, offering insights into the relative potency and bactericidal activity of these antimicrobial agents.
Executive Summary
Moxifloxacin consistently demonstrates potent in vivo efficacy against a broad spectrum of pathogens, often exhibiting superior or comparable activity to other fluoroquinolones such as ciprofloxacin, levofloxacin, and ofloxacin. In murine models of tuberculosis, moxifloxacin was the most efficacious agent, showing a significantly greater reduction in bacterial load compared to sparfloxacin, ofloxacin, and ciprofloxacin.[1][2] Similarly, in models of Streptococcus pneumoniae infection, moxifloxacin has been shown to be one of the most active fluoroquinolones. Its enhanced activity extends to both Gram-positive and Gram-negative bacteria, making it a critical comparator in the development of new anti-infective therapies.
Comparative Efficacy Data
The following tables summarize the quantitative data from key in vivo studies, highlighting the comparative efficacy of moxifloxacin.
Table 1: Efficacy in a Murine Aerosol Infection Model with Mycobacterium tuberculosis
| Fluoroquinolone | Total Oral Dose Range (mg/kg) | Mean Log10 CFU/lung Reduction (± SD) | Reference |
| Moxifloxacin | 37.5 - 19,200 | 3.0 ± 0.2 | [1][2] |
| Sparfloxacin | 30 - 50,000 | 1.4 ± 0.1 | [1] |
| Ofloxacin | 225 - 115,200 | 1.5 ± 0.1 | [1] |
| Ciprofloxacin | 38 - 100,000 | No effect | [1] |
Table 2: Efficacy in a Rabbit Endophthalmitis Prevention Model with Staphylococcus aureus
| Treatment (Topical) | Prevention of Clinical Endophthalmitis (%) | Median Total Clinical Score | Reference |
| Moxifloxacin 0.5% | 93% | 0.8 | [3] |
| Ofloxacin 0.3% | 100% | 0.5 | [3] |
| Gentamicin 0.3% | 50% | 5.7 | [3] |
| Chloramphenicol 0.5% | 0% | 17.5 | [3] |
| Polymyxin B/Trimethoprim | 0% | 21.2 | [3] |
| Povidone-Iodine 5% | 29% | 15.5 | [3] |
| Saline | 0% | 18.7 | [3] |
Table 3: Comparative Clinical Cure Rates in Complicated Intra-abdominal Infections (cIAI)
| Treatment Regimen | Clinical Cure Rate (%) | Population | Reference |
| Moxifloxacin (IV to Oral) | 80.9% | Per Protocol | [4] |
| Ceftriaxone/Metronidazole (IV) followed by Amoxicillin/Clavulanate (Oral) | 82.3% | Per Protocol | [4] |
| Moxifloxacin | 80% | Per Protocol | [5] |
| Piperacillin-Tazobactam (IV) followed by Amoxicillin-Clavulanate (Oral) | 78% | Per Protocol | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are protocols for two key experimental models cited in this guide.
Murine Aerosol Infection Model for Mycobacterium tuberculosis
This model is a standard for evaluating the efficacy of anti-tuberculosis agents.
-
Animal Model: BALB/c or C57BL/6 mice are commonly used.[6]
-
Bacterial Strain: Mycobacterium tuberculosis H37Rv is a frequently used laboratory strain.
-
Infection Procedure:
-
A low-dose aerosol exposure is used to mimic natural infection, aiming for an initial implantation of 30 to 100 colony-forming units (CFU) per mouse lung.[6]
-
Mice are placed in an aerosolization chamber and exposed to a nebulized bacterial suspension. The duration of exposure and bacterial concentration in the nebulizer are calibrated to achieve the target lung deposition.[7]
-
-
Treatment Regimen:
-
Treatment is typically initiated several weeks post-infection to allow for the establishment of a chronic infection.
-
The fluoroquinolones are administered orally via gavage. Dose-fractionation studies are often performed, where the total daily dose is administered in different regimens (e.g., once daily, twice daily) to determine the pharmacokinetic/pharmacodynamic (PK/PD) driver of efficacy.[1]
-
-
Efficacy Endpoints:
-
The primary endpoint is the bacterial load in the lungs, determined by homogenizing the lung tissue and plating serial dilutions on selective agar to enumerate CFU.
-
The reduction in log10 CFU in treated mice is compared to that in untreated controls.[1]
-
Rabbit Endophthalmitis Model
This model is used to assess the efficacy of antimicrobial agents in treating or preventing intraocular infections.
-
Animal Model: New Zealand White rabbits are frequently used due to the anatomical similarities of their eyes to human eyes.[8]
-
Bacterial Strain: Clinically relevant isolates, such as Staphylococcus aureus, are used to induce infection.
-
Infection and Treatment Protocol (Prevention Model):
-
Topical antibacterial agents are applied to the eyes of the rabbits prior to infection. A common regimen involves instilling drops every 15 minutes for one hour.[3][9]
-
Following topical treatment, an inoculum of the bacterial suspension (e.g., 1x10^5 CFU of S. aureus) is injected into the anterior chamber of the eye.[3]
-
Additional topical treatments are administered over the next 24 hours.[3]
-
-
Efficacy Evaluation:
-
After 24 hours, the eyes are clinically evaluated and scored for signs of endophthalmitis, such as inflammation, discharge, and corneal infiltration.[3]
-
Aqueous and vitreous humor are collected for bacterial culture to determine the presence and quantity of bacteria.[9]
-
Efficacy is determined by the prevention of clinical signs of endophthalmitis and the number of culture-negative eyes.[3]
-
Visualizations
Experimental Workflow: Murine Aerosol Infection Model
Caption: Workflow of a murine aerosol infection model for testing anti-tuberculosis drug efficacy.
Signaling Pathway: Mechanism of Action of Fluoroquinolones
Caption: Mechanism of action of fluoroquinolones in Gram-negative and Gram-positive bacteria.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Moxifloxacin, ofloxacin, sparfloxacin, and ciprofloxacin against Mycobacterium tuberculosis: evaluation of in vitro and pharmacodynamic indices that best predict in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Comparison of Fluoroquinolones to Nonfluoroquinolone Antibacterial Agents for the Prevention of Endophthalmitis in a Rabbit Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Randomized Controlled Trial of Moxifloxacin Compared With Piperacillin–Tazobactam and Amoxicillin–Clavulanate for the Treatment of Complicated Intra-abdominal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted dose delivery of Mycobacterium tuberculosis in mice using silicon antifoaming agent via aerosol exposure system | PLOS One [journals.plos.org]
- 8. Modeling Intraocular Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of the Safety Profiles of Different Fluoroquinolones: A Guide for Researchers and Drug Development Professionals
Introduction: Fluoroquinolones are a class of broad-spectrum synthetic antibiotics widely used in clinical practice due to their excellent pharmacokinetic properties and potent antimicrobial activity against a wide range of bacteria.[1][2] However, their use has been increasingly scrutinized due to the risk of severe, disabling, and potentially irreversible adverse drug reactions (ADRs).[3][4] Regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have issued several warnings regarding their safety profile, leading to restrictions on their use.[1][5] This guide provides a comparative analysis of the safety profiles of different fluoroquinolones, presenting quantitative data, experimental methodologies, and visual aids to assist researchers, scientists, and drug development professionals in understanding the nuanced risks associated with this important class of antibiotics.
Comparative Safety Profiles: A Tabular Overview
The safety and tolerability of fluoroquinolones can differ significantly among individual agents within the class.[6] While some adverse effects are considered class-wide, the incidence and severity can vary. The following tables summarize the comparative risks for several clinically significant adverse events.
Table 1: Comparative Risk of QT Prolongation and Torsades de Pointes (TdP)
| Fluoroquinolone | Relative Risk of QT Prolongation | Notes |
| Moxifloxacin | Highest | Associated with the greatest risk of QT prolongation among currently available quinolones.[7][8] |
| Sparfloxacin | High (Withdrawn) | Withdrawn from the market due to severe adverse events, including significant QT prolongation.[1][8] |
| Grepafloxacin | High (Withdrawn) | Withdrawn from the market due to cardiotoxicity and QT prolongation.[8][9] |
| Gemifloxacin | Moderate | Lower risk than moxifloxacin, but caution is still advised.[7][8] |
| Levofloxacin | Moderate | Associated with a higher risk than ciprofloxacin.[7][10] One study noted it had the highest incidence of QT interval differences in critically ill patients.[11] |
| Ofloxacin | Low to Moderate | Lower risk compared to moxifloxacin.[7][8] |
| Ciprofloxacin | Lowest | Appears to be associated with the lowest risk for QT prolongation and the lowest TdP rate.[7][8][10] |
Table 2: Comparative Incidence of Common Adverse Drug Reactions (%)
| Reaction | Levofloxacin | Gatifloxacin (Withdrawn) | Moxifloxacin | Ciprofloxacin |
| Nausea | 5% - 12%[6][12] | 8%[6] | 7% - 8%[6] | ~4%[6] |
| Diarrhea | 4% - 12%[6][12] | 5%[6] | 5% - 6%[6] | ~2%[6] |
| Headache | 6%[6] | 4%[6] | 4%[6] | ~1%[6] |
| Dizziness | 3%[6] | 3%[6] | 3%[6] | ~1%[6] |
Note: Data is compiled from various clinical trials and post-marketing surveillance reports.[6][12] Percentages can vary depending on the patient population and study design.
Table 3: Comparative Risk of Other Serious Adverse Events
| Adverse Event | Higher Risk Fluoroquinolones | Lower Risk Fluoroquinolones | Notes |
| Tendinopathy & Tendon Rupture | All fluoroquinolones carry a risk, which is considered a class effect.[13] | - | Risk is increased in patients over 60, those taking corticosteroids, and those with kidney disease.[13] |
| Aortic Aneurysm & Dissection | All fluoroquinolones are associated with an increased risk.[14][15] | - | The risk appears to be highest in the first 60 days after exposure.[14] The hazard ratio was found to be 1.66 when compared to amoxicillin.[15] |
| Neuropsychiatric Events | Third-generation (levofloxacin, moxifloxacin) may have a higher likelihood compared to second-generation.[16] Trovafloxacin was noted for a high incidence of dizziness (19%).[6] | Second-generation (ciprofloxacin, ofloxacin) may have a lower likelihood.[16] | Events can range from mild (insomnia, dizziness) to severe (psychosis, seizures, depression).[17][18] |
| Phototoxicity | Sparfloxacin and Clinafloxacin (high incidence).[19] | Levofloxacin has one of the lowest phototoxic potentials.[12] | The molecular structure of the drug influences its potential for this adverse effect.[6] |
| Hepatotoxicity | Trovafloxacin (restricted use due to severe liver toxicity).[9][20] | - | Several fluoroquinolones, including ciprofloxacin and levofloxacin, have been reported to pose a risk of hepatotoxicity.[12][20] |
Mechanisms of Toxicity and Signaling Pathways
The mechanisms underlying fluoroquinolone-associated toxicities are complex and not fully elucidated. Proposed mechanisms often involve interactions with mammalian cellular components.
-
Cardiotoxicity (QT Prolongation): Fluoroquinolones can prolong the QT interval by blocking the hERG (human Ether-à-go-go-Related Gene) potassium channels, which are critical for cardiac repolarization.[7][8] Inhibition of the rapid component of the delayed rectifier potassium current (IKr) delays repolarization, leading to a prolonged QT interval and an increased risk of TdP.[7] The potency of hERG inhibition varies among different fluoroquinolones.[8]
-
Collagen-Related Toxicity (Tendinopathy and Aortic Aneurysm): Fluoroquinolones have been associated with adverse effects related to collagen degradation.[15] The proposed mechanism involves the dysregulation of extracellular matrix homeostasis. This may be due to increased expression of matrix metalloproteinases (MMPs), enzymes that degrade collagen and other extracellular matrix components, and decreased expression of their tissue inhibitors. Oxidative stress induced by fluoroquinolones in tendon cells may also play a significant role.[21]
Below is a diagram illustrating a proposed signaling pathway for fluoroquinolone-induced collagen degradation.
Experimental Assessment of Fluoroquinolone Safety
Assessing the safety profile of fluoroquinolones involves a combination of preclinical and clinical studies. Post-marketing surveillance is also crucial for identifying rare but serious adverse events.[6][9]
Experimental Protocols
1. Protocol for Assessing QT Prolongation Potential (Preclinical)
-
Objective: To determine the inhibitory effect of a fluoroquinolone on the hERG potassium channel.
-
Methodology:
-
Cell Line: Use a stable mammalian cell line (e.g., HEK293) expressing the hERG channel.
-
Electrophysiology: Employ whole-cell patch-clamp electrophysiology to measure the IKr current in response to a voltage-clamp protocol that elicits hERG channel activity.
-
Drug Application: Perfuse the cells with increasing concentrations of the test fluoroquinolone. A known hERG blocker (e.g., E-4031) can be used as a positive control.
-
Data Analysis: Measure the reduction in the hERG current tail peak at each drug concentration. Calculate the IC50 value (the concentration at which 50% of the current is inhibited). A lower IC50 value indicates a higher potential for QT prolongation.[8]
-
2. Protocol for Assessing Tendon Toxicity (In Vitro)
-
Objective: To evaluate the cytotoxicity and effect on oxidative stress of a fluoroquinolone in tendon cells.
-
Methodology:
-
Cell Culture: Culture primary human tenocytes or an immortalized tendon cell line.
-
Drug Exposure: Treat the cells with clinically relevant concentrations of the fluoroquinolone for various time points (e.g., 24, 48, 72 hours).
-
Cytotoxicity Assay: Assess cell viability using an MTT or LDH assay.
-
Oxidative Stress Measurement: Quantify intracellular reactive oxygen species (ROS) production using a fluorescent probe like DCFH-DA.
-
Gene Expression Analysis: Use RT-qPCR to measure the expression levels of genes related to the extracellular matrix (e.g., MMPs, TIMPs, collagen types).
-
Data Analysis: Compare the results from fluoroquinolone-treated cells to untreated controls to determine the drug's toxic potential.[21]
-
The following diagram illustrates a general workflow for evaluating the cardiotoxicity of a new fluoroquinolone compound.
Risk Stratification and Clinical Considerations
The decision to prescribe a fluoroquinolone requires a careful evaluation of its benefits against its potential risks for the individual patient. The diagram below provides a logical framework for considering the safety profiles of different fluoroquinolones.
Key risk factors that may predispose patients to fluoroquinolone-associated ADRs include:
-
Advanced age[13]
-
Pre-existing cardiac conditions or electrolyte disturbances (for QT prolongation)[10]
-
Concomitant use of other QT-prolonging medications[7]
-
Corticosteroid use (for tendinopathy)[13]
-
History of aortic aneurysm or certain genetic conditions (e.g., Marfan syndrome)[13]
-
Renal dysfunction[6]
Conclusion
The fluoroquinolone class of antibiotics, while highly effective, is associated with a range of serious and potentially irreversible adverse effects.[1][9] Significant differences exist in the safety profiles of individual agents, particularly concerning cardiotoxicity and neuropsychiatric events. Ciprofloxacin generally appears to have a more favorable safety profile regarding QT prolongation compared to levofloxacin and especially moxifloxacin.[7][8][10] However, risks related to collagen degradation, such as tendinopathy and aortic dissection, are considered class-wide effects.[15][16] For researchers and drug development professionals, a thorough understanding of these comparative safety profiles, the underlying mechanisms of toxicity, and the experimental methods for their assessment is critical for the development of safer antibacterial agents and for informing clinical practice. A careful risk-benefit analysis for each patient is paramount when considering the use of these drugs.[9]
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Psychiatric disorders associated with fluoroquinolones: a pharmacovigilance analysis of the FDA adverse event reporting system database [frontiersin.org]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Safety of fluoroquinolones: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. QT prolongation and torsade de pointes induced by fluoroquinolones: infrequent side effects from commonly used medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. The safety profile of the fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Incidence and Risk Factors for QT Prolongation associated with Fluoroquinolones [jkshp.or.kr]
- 12. researchgate.net [researchgate.net]
- 13. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 14. Fluoroquinolones and the Risk of Aortic Aneurysm or Aortic Dissection: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluoroquinolones and Aortic Diseases: Is There a Connection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Safety of fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Psychiatric disorders associated with fluoroquinolones: a pharmacovigilance analysis of the FDA adverse event reporting system database - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. The new fluoroquinolones: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Treatment of the Fluoroquinolone-Associated Disability: The Pathobiochemical Implications - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of the pharmacokinetic profiles of different Moxifloxacin hydrochloride monohydrate formulations
This guide provides a detailed comparison of the pharmacokinetic profiles of different oral formulations of Moxifloxacin hydrochloride monohydrate, a broad-spectrum fluoroquinolone antibiotic. The data presented is compiled from various bioequivalence studies, offering researchers, scientists, and drug development professionals a comprehensive overview of the performance of test formulations against the reference product.
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters from comparative studies. These studies typically involve a randomized, open-label, two-period crossover design in healthy adult volunteers to compare a test generic formulation with the reference innovator product, Avelox® (Bayer).
Table 1: Pharmacokinetic Parameters under Fasting Conditions
| Study Reference | Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-t (h·ng/mL) | AUC0-∞ (h·ng/mL) | T1/2 (h) |
| Liu, et al. (2021)[1] | Test | 3476.0 ± 855.2 | 1.50 (0.25-4.00) | 54972.81 ± 11400.81 | 56791.17 ± 11681.08 | 14.13 ± 2.40 |
| Reference | 3632.6 ± 1011.3 | 2.50 (0.25-4.00) | 56757.41 ± 12670.53 | 58574.37 ± 13072.17 | 13.85 ± 2.44 | |
| Unnamed Study 1[2][3] | Test (Flonoxin) | - | - | - | - | - |
| Reference (Avelox) | - | - | - | - | - | |
| Geometric Mean Ratios (90% CI) | 96.62% (83.21-112.19%) | - | 95.77% (87.07-105.34%) | 95.24% (86.52-104.85%) | - |
Data are presented as mean ± standard deviation, except for Tmax which is median (min-max). The unnamed study did not provide raw Cmax and AUC values but provided the confidence intervals for the ratio of test to reference product, which are crucial for bioequivalence assessment.[2][3]
Table 2: Pharmacokinetic Parameters under Fed Conditions
| Study Reference | Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-t (h·ng/mL) | AUC0-∞ (h·ng/mL) | T1/2 (h) |
| Liu, et al. (2021)[1] | Test | 3744.3 ± 819.2 | 1.50 (0.50-4.00) | 51613.98 ± 10725.93 | 53585.13 ± 10954.51 | 14.47 ± 3.71 |
| Reference | 3569.1 ± 653.8 | 1.50 (0.50-4.00) | 52322.70 ± 10189.50 | 54207.13 ± 10313.28 | 14.53 ± 3.04 |
Data are presented as mean ± standard deviation, except for Tmax which is median (min-max).
Experimental Protocols
The data presented above were obtained through rigorous experimental protocols, as detailed in the cited studies. A generalized methodology for these bioequivalence studies is as follows:
Study Design
The studies typically employ a single-center, randomized, open-label, two-period, crossover design.[1][3] Healthy subjects are randomly assigned to receive either the test or reference formulation, followed by a washout period, and then the alternate formulation. Studies are often conducted under both fasting and fed conditions to assess the effect of food on drug absorption.[1]
Subjects
Healthy male and/or female volunteers are recruited for these studies.[1][3] The number of subjects is determined to provide adequate statistical power, often ranging from 20 to 30 participants.
Drug Administration and Sample Collection
A single oral dose of this compound (typically 400 mg) is administered to the subjects.[1][3] Blood samples are collected via a peripheral venous catheter at predetermined time points before and after drug administration (e.g., 0, 1, 1.5, 2, 3, 4, 6, 9, 12, and 24 hours).[4] Plasma is separated from the blood samples for analysis.
Analytical Method
The concentration of moxifloxacin in plasma samples is determined using a validated high-performance liquid chromatography (HPLC) method with fluorescence detection.[4] This method is sensitive and specific for the quantification of moxifloxacin.
Pharmacokinetic Analysis
Non-compartmental analysis is used to determine the key pharmacokinetic parameters from the plasma concentration-time data.[2][3] These parameters include:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.
-
T1/2: Elimination half-life.
Statistical Analysis
The pharmacokinetic parameters are statistically analyzed to determine if the test and reference formulations are bioequivalent. The 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ for the test and reference products must fall within the range of 80.00% to 125.00%.[2][3]
Visualizations
Experimental Workflow for a Bioequivalence Study
Caption: Workflow of a typical two-period crossover bioequivalence study.
Logical Framework for Bioequivalence Assessment
Caption: Decision logic for determining bioequivalence between two formulations.
References
- 1. Bioequivalence of moxifloxacin hydrochloride tablets in healthy Chinese subjects [manu41.magtech.com.cn]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and Bioequivalence Study of a New Branded Generic Moxifloxacin Tablet Among Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AB 26. Comparison of pharmacokinetics of Moxifloxacin between patients with drug-resistant and multi-drug resistant pulmonary tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Moxifloxacin Hydrochloride Monohydrate: A Guide for Laboratory Professionals
The proper disposal of Moxifloxacin hydrochloride monohydrate is a critical component of laboratory safety and environmental stewardship. As a fourth-generation fluoroquinolone antibiotic, its release into the environment can have detrimental effects on aquatic ecosystems and contribute to the development of antibiotic-resistant bacteria.[1][2] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, tailored for research, scientific, and drug development professionals.
Immediate Safety and Handling Protocols
Before handling this compound, it is imperative to implement the following safety measures to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tight-sealing safety goggles or a face shield.[3][4]
-
Hand Protection: Use appropriate chemical-resistant gloves tested according to standards like EN 374.
-
Body Protection: A laboratory coat or work uniform is required to prevent skin contact.[3][5]
-
Respiratory Protection: If dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4][6]
Handling and Engineering Controls:
-
Ventilation: Handle the substance in a well-ventilated area, preferably using local exhaust ventilation.[3][7]
-
Avoid Dust Formation: Take measures to prevent the generation of dust during handling.[6][8]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[3][6] Eye wash stations and safety showers should be readily accessible.[5]
Step-by-Step Disposal Procedure
Adherence to regulated disposal procedures is mandatory to prevent environmental contamination. Pharmaceutical waste disposal is governed by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10]
-
Waste Segregation and Identification:
-
Do not mix this compound waste with other waste streams. Keep it in its original container where possible.[6]
-
Identify it as non-hazardous or hazardous pharmaceutical waste according to your institution's guidelines and local regulations. While not typically classified as hazardous for transport, its aquatic toxicity may require it to be managed as hazardous waste.[1][7]
-
-
Containerization:
-
Place all solid waste, including contaminated PPE and spill cleanup materials, into a designated, leak-proof, and clearly labeled container.
-
The container must be marked "Pharmaceutical Waste" or as required by your facility's waste management plan.
-
-
Storage:
-
Store the sealed waste container in a secure, designated area away from incompatible materials.
-
The storage area should be cool, dry, and well-ventilated.[4]
-
-
Final Disposal:
-
Prohibited Methods: Do not dispose of this compound down the drain or in the regular trash.[6][9][11] Flushing pharmaceuticals is broadly discouraged and, for facilities, the sewering of hazardous waste pharmaceuticals is banned by the EPA's Subpart P regulations.[12]
-
Recommended Method: The primary and recommended method for disposal is through a licensed and approved waste disposal contractor. These contractors will typically use incineration at a permitted facility to ensure complete destruction.[10][12]
-
Contaminated Packaging: Empty containers should be managed as unused product and disposed of through the same approved waste stream.[3][6]
-
Spill Management
In the event of a spill, follow these procedures to minimize exposure and environmental release:
-
Evacuate non-essential personnel from the area.[7]
-
Ensure adequate ventilation.[6]
-
Wear the appropriate PPE as described above.
-
Carefully sweep or vacuum up the spilled solid material, avoiding dust generation.[3][4]
-
Collect the material and any contaminated cleaning supplies in a suitable, sealed container for disposal.[4]
-
Clean the affected area thoroughly.
-
Prevent the spilled material from entering drains or waterways.[6][8]
Environmental and Toxicological Data
Moxifloxacin's persistence and potential for ecological harm underscore the need for proper disposal. The following table summarizes key quantitative data regarding its environmental impact and toxicity.
| Parameter | Value | Species/Context | Citation |
| Aquatic Toxicity (EC50) | 6.91 - 8.03 µg/L | Microcystis aeruginosa | [13] |
| Aquatic Toxicity (EC50) | 120 mg/L | Glochidia (Larval Mussels) | [14] |
| Bioconcentration Factor (BCF) | 0.03 - 70 | Unionid Mussel | [14] |
| Detected Environmental Conc. | 0.18 - 224 µg/L | Municipal Wastewater | [13] |
| Water Solubility | 1146 mg/L (at 25°C) | N/A | [15] |
| Lowest Observed Adverse Effect Level (LOAEL) | 500 mg/kg | Rat (Oral, Fertility) | [3][5] |
| No Observed Adverse Effect Level (NOAEL) | 10 mg/kg | Monkey (Oral, Developmental) | [3][5] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for Moxifloxacin disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. merck.com [merck.com]
- 4. fishersci.com [fishersci.com]
- 5. msd.com [msd.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. abmole.com [abmole.com]
- 8. carlroth.com [carlroth.com]
- 9. sdmedwaste.com [sdmedwaste.com]
- 10. danielshealth.com [danielshealth.com]
- 11. easyrxcycle.com [easyrxcycle.com]
- 12. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 13. Toxicity of Moxifloxacin on the Growth, Photosynthesis, Antioxidant System, and Metabolism of Microcystis aeruginosa at Different Phosphorus Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Toxicity and bioconcentration of the pharmaceuticals moxifloxacin, rosuvastatin, and drospirenone to the unionid mussel Lampsilis siliquoidea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
